molecular formula C13H13BO2 B1359214 4'-Methyl-4-biphenylboronic acid CAS No. 393870-04-7

4'-Methyl-4-biphenylboronic acid

Cat. No.: B1359214
CAS No.: 393870-04-7
M. Wt: 212.05 g/mol
InChI Key: UVCRLTMCDUXFSL-UHFFFAOYSA-N
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Description

4'-Methyl-4-biphenylboronic acid is a useful research compound. Its molecular formula is C13H13BO2 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(4-methylphenyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCRLTMCDUXFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629649
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
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Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393870-04-7
Record name (4'-Methyl[1,1'-biphenyl]-4-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Methyl-4-biphenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4'-Methyl-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 4'-Methyl-4-biphenylboronic acid, a key building block in organic chemistry. This compound is particularly valuable as a reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The protocols and data presented herein are intended for researchers, scientists, and professionals in the field of drug development and material science.

Overview of Synthetic Strategies

The synthesis of this compound is most commonly achieved through the borylation of a pre-formed 4-bromo-4'-methylbiphenyl intermediate. This method involves the conversion of the aryl bromide into a highly reactive organometallic species (either an organolithium or Grignard reagent), which is then quenched with a borate ester. Subsequent acidic hydrolysis yields the desired boronic acid. This approach is favored for its high efficiency and adaptability.

An alternative, though less direct, strategy would involve a Suzuki-Miyaura cross-coupling reaction between a di-functionalized benzene ring and a corresponding coupling partner. However, the borylation of 4-bromo-4'-methylbiphenyl remains the more straightforward and widely adopted method.

cluster_synthesis Synthesis Workflow start Starting Material: 4-Bromo-4'-methylbiphenyl organometallic Formation of Organometallic Intermediate (Organolithium or Grignard Reagent) start->organometallic  n-BuLi or Mg boration Borylation with Trialkyl Borate (e.g., Triisopropyl borate) organometallic->boration  -78 °C hydrolysis Acidic Hydrolysis boration->hydrolysis  H₃O⁺ purification Purification (e.g., Recrystallization) hydrolysis->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Borylation of 4-Bromo-4'-methylbiphenyl

This protocol details the synthesis of this compound from 4-bromo-4'-methylbiphenyl via an organolithium intermediate. This method is adapted from general procedures for the synthesis of arylboronic acids.[2][3]

Reaction Scheme:

cluster_reaction Reaction Scheme cluster_reagents 4-bromo-4-methylbiphenyl 4-Bromo-4'-methylbiphenyl product This compound 4-bromo-4-methylbiphenyl->product           nBuLi 1. n-Butyllithium, THF, -78 °C borate 2. Triisopropyl borate acid 3. HCl (aq)

Caption: Synthesis of this compound from 4-bromo-4'-methylbiphenyl.

Materials and Reagents:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
4-Bromo-4'-methylbiphenylC₁₃H₁₁Br247.1310.0 g40.5
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.0617.8 mL44.5
Triisopropyl borateC₉H₂₁BO₃188.079.3 mL40.5
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
Hydrochloric Acid (2 M)HCl36.46~50 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Experimental Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-4'-methylbiphenyl (10.0 g, 40.5 mmol).

  • Dissolution: Add anhydrous THF (200 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 17.8 mL, 44.5 mmol) dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the reaction mixture, add triisopropyl borate (9.3 mL, 40.5 mmol) dropwise, again maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Quenching and Hydrolysis: Cool the flask in an ice bath and slowly quench the reaction by adding 2 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (pH ~1-2). Stir the biphasic mixture vigorously for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield this compound as a white solid.

Safety and Handling

  • n-Butyllithium: is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon). Use proper personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: THF is flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • General Precautions: The reaction should be conducted in a well-ventilated area.[4] Avoid contact with skin and eyes and wear suitable protective clothing.[4]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an important reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[5][6] The reaction involves the palladium-catalyzed coupling of the boronic acid with an organic halide or triflate.[7]

cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) start R¹-X (Aryl Halide) boronic_acid R²-B(OH)₂ (this compound) base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[5]

The key steps of the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X).[5]

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, typically facilitated by a base.[5][7]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[5]

References

An In-depth Technical Guide to (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Core Properties

(4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is a white to off-white crystalline powder.[1] It is an organoboron compound that is widely utilized as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2][3] The presence of the methyl group on one of the phenyl rings and the boronic acid moiety on the other makes it a versatile intermediate for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2][4]

Physicochemical Properties

A summary of the key physicochemical properties of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is presented in the table below.

PropertyValueReference(s)
CAS Number 393870-04-7[5]
Molecular Formula C₁₃H₁₃BO₂[5]
Molecular Weight 212.05 g/mol [5]
Appearance White to off-white crystalline powder[1]
Melting Point >300 °C
pKa 8.62 ± 0.17 (Predicted)[6]
Storage Conditions Store under inert gas (nitrogen or Argon) at 2-8°C[6]
Spectroscopic Data

For 4-methylphenylboronic acid:

  • ¹H NMR (300 MHz, Solvent not specified): δ 2.4 (s, 3H, CH₃), signals for aromatic protons would also be present.[8]

  • ¹³C NMR: δ 22.1 (CH₃), 129.0 (aromatic CH), 135.9 (aromatic CH), 143.1 (aromatic C). The signal for the carbon atom attached to boron is often not detected.[7]

It is important to note that the biphenyl structure of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid will result in a more complex aromatic region in both ¹H and ¹³C NMR spectra compared to 4-methylphenylboronic acid.

Synthesis and Experimental Protocols

Synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

A detailed experimental protocol for the synthesis of (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid is not explicitly available in the searched literature. However, a general and widely used method for the synthesis of arylboronic acids is the reaction of an organometallic reagent (like a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic workup.[9] A plausible synthetic route would involve the formation of a Grignard reagent from 4-bromo-4'-methylbiphenyl, which is then reacted with a borate ester.

Below is a generalized workflow for the synthesis of an arylboronic acid, which can be adapted for the synthesis of the title compound.

G cluster_0 Synthesis Workflow A 4-Bromo-4'-methylbiphenyl C Grignard Reagent (4'-Methyl-[1,1'-biphenyl]-4-yl)magnesium bromide A->C Grignard Formation B Mg, THF E Boronate Ester Intermediate C->E Borylation D Trialkyl borate, e.g., B(OMe)₃ G (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid E->G Hydrolysis F Aqueous Acidic Workup (e.g., HCl) G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)₂ + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar'

References

In-Depth Technical Guide to 4'-Methyl-4-biphenylboronic Acid (CAS Number: 393870-04-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methyl-4-biphenylboronic acid, identified by CAS number 393870-04-7, is a versatile organoboron compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its utility primarily stems from its role as a key building block in the formation of carbon-carbon bonds through the widely applied Suzuki-Miyaura cross-coupling reaction. This reaction's robustness and tolerance to a variety of functional groups have made this compound a valuable reagent in the synthesis of complex organic molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its chemical characteristics, synthesis, and known applications, with a focus on experimental protocols and the underlying chemical principles.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 393870-04-7[1]
Molecular Formula C₁₃H₁₃BO₂[1]
Molecular Weight 212.06 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 138 °C[1]
Purity Typically ≥97%[2]
Synonyms (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid, 4'-Methylbiphenyl-4-boronic acid[2]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures, which are prevalent in many biologically active compounds and functional materials.[3]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) species.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Synthesis_Workflow start Start reactants Combine Reactants & Base start->reactants inert Establish Inert Atmosphere reactants->inert add_solvent_catalyst Add Solvent & Catalyst inert->add_solvent_catalyst heat_stir Heat & Stir add_solvent_catalyst->heat_stir monitor Monitor Reaction heat_stir->monitor monitor->heat_stir Incomplete workup Aqueous Workup monitor->workup Complete purify Purification workup->purify product Isolated Product purify->product end End product->end Rho_Pathway_Inhibition PBA Phenylboronic Acid (and derivatives) RhoA RhoA PBA->RhoA Rac1 Rac1 PBA->Rac1 Cdc42 Cdc42 PBA->Cdc42 ROCKII ROCKII RhoA->ROCKII Rac1->ROCKII Cdc42->ROCKII MLCK Myosin Light Chain Kinase ROCKII->MLCK Contractility Actomyosin Contractility MLCK->Contractility Migration Cell Migration Contractility->Migration

References

4'-Methyl-4-biphenylboronic Acid: A Comprehensive Technical Guide to its Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methyl-4-biphenylboronic acid is a versatile and commercially available organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its rigid biphenyl scaffold and reactive boronic acid moiety make it an invaluable reagent, particularly in the construction of complex molecular architectures through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the core applications of this compound, with a primary focus on its utility in the Suzuki-Miyaura coupling. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of key reaction mechanisms and workflows are presented to facilitate its practical application in research, and drug discovery.

Introduction

The biphenyl moiety is a privileged scaffold found in a wide array of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs). The synthesis of unsymmetrical biaryls has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In this context, this compound serves as a key precursor for introducing the 4-methylbiphenyl unit into target molecules. Its stability, relatively low toxicity, and high reactivity make it a preferred reagent in both academic and industrial settings.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex in the presence of a base.

The general reaction scheme is as follows:

Suzuki_Miyaura_Reaction cluster_reactants cluster_conditions Pd Catalyst, Base Solvent, Heat reagent1 This compound reagents_plus + reagent2 Ar-X (Aryl Halide/Triflate) conditions reagent2->conditions product 4-Methyl-Ar-biphenyl conditions->product caption General Scheme of the Suzuki-Miyaura Coupling Reaction.

Caption: General Scheme of the Suzuki-Miyaura Coupling Reaction.

The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronate species (formed from the boronic acid and base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Quantitative Data on Suzuki-Miyaura Reactions

The yield of the Suzuki-Miyaura coupling reaction is influenced by several factors, including the nature of the aryl halide, the choice of catalyst, ligand, base, and solvent system. The following tables summarize representative quantitative data for the coupling of this compound and its analogs with various aryl halides.

Table 1: Suzuki-Miyaura Coupling of this compound Analogs with Various Aryl Halides

Aryl HalideBoronic Acid AnalogCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Bromobenzonitrile4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (4)Toluene/H₂O80-904-6High[1]
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (0.2)-K₂CO₃ (2)DMF1001-4~80
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (3-5)-K₂CO₃ (2)1,4-Dioxane/H₂O80-120-High[2]
1-Chloro-4-nitrobenzenep-Tolylboronic acid[IPr·H][Pd(ƞ3-cin)Cl₂] (0.5)-K₂CO₃ (1.1)Ethanol60-89[3]
4-BromoanisolePhenylboronic acidPd-bpydc-Nd (3)-VariousDMF/H₂O60-up to 95[4]
2-Chlorobenzonitrile4-Tolylboronic acidSiliaCat DPP-Pd--EthanolReflux-High[1]

Note: The data presented is compiled from various sources and may involve slightly different boronic acid analogs or reaction conditions. Direct comparison of yields should be interpreted with this in mind.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[5]

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Monitoring (TLC / GC-MS) D->E F 6. Work-up (Extraction and Washing) E->F G 7. Purification (Column Chromatography) F->G H Final Product G->H caption General Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Applications in Drug Discovery and Development

The biphenyltetrazole moiety is a key pharmacophore in a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs). This compound and its analogs are crucial intermediates in the synthesis of these important pharmaceuticals.

Case Study: Synthesis of Valsartan Intermediate

Valsartan is a widely prescribed ARB for the treatment of high blood pressure and heart failure. A key step in many synthetic routes to Valsartan involves a Suzuki-Miyaura coupling to form the 4'-methylbiphenyl core. While various boronic acids can be used, the principle remains the same, highlighting the importance of this class of reagents. For instance, the coupling of 2-chlorobenzonitrile with 4-tolylboronic acid (a close analog of this compound) produces 4'-methyl-2-biphenylcarbonitrile, a key intermediate in Valsartan synthesis.[1]

Valsartan_Synthesis A 2-Chlorobenzonitrile C Suzuki-Miyaura Coupling A->C B 4-Tolylboronic Acid B->C D 4'-Methyl-2-biphenylcarbonitrile (Valsartan Intermediate) C->D E Further Synthetic Steps D->E F Valsartan E->F caption Role of Suzuki Coupling in Valsartan Synthesis.

Caption: Role of Suzuki Coupling in Valsartan Synthesis.

Applications in Materials Science

The rigid and planar structure of the biphenyl unit makes it an ideal component for advanced materials with specific optical and electronic properties. This compound serves as a valuable building block for the synthesis of liquid crystals and materials for organic light-emitting diodes (OLEDs).

Liquid Crystals

4-Alkyl-4'-cyanobiphenyls are a well-known class of nematic liquid crystals. The synthesis of these materials often involves a Suzuki-Miyaura coupling to create the central biphenyl core. By coupling a suitable aryl halide containing a cyano group with an alkyl-substituted phenylboronic acid, or vice-versa, various liquid crystalline compounds can be accessed. While direct synthesis from this compound to a specific liquid crystal is not extensively documented in the initial search, the general synthetic strategy is well-established.[6][7]

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, molecules with extended π-conjugated systems are essential for efficient charge transport and light emission. Biphenyl derivatives are frequently incorporated into host materials, emissive materials, and hole-transporting layers. Boronic acids, including derivatives of this compound, are key intermediates in the synthesis of these complex organic molecules for OLED applications.[8][9][10] The Suzuki-Miyaura coupling provides a powerful method for constructing the intricate molecular architectures required for high-performance OLEDs.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and efficient means of introducing the 4-methylbiphenyl moiety into a diverse range of molecules. Its primary application in the Suzuki-Miyaura cross-coupling reaction has profound implications for drug discovery, as exemplified by its role in the synthesis of ARBs like Valsartan, and for the development of advanced materials, including liquid crystals and OLEDs. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists seeking to harness the synthetic potential of this versatile building block. As the demand for complex, functional molecules continues to grow, the importance of this compound in the synthetic chemist's toolbox is set to increase.

References

Spectroscopic Elucidation of 4'-Methyl-4-biphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-Methyl-4-biphenylboronic acid, a versatile building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. Given the limited availability of published experimental spectra for this specific compound, this guide incorporates data from closely related analogs to provide a robust framework for its characterization.

Molecular Structure and Properties

  • IUPAC Name: (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

  • CAS Number: 393870-04-7[1]

  • Molecular Formula: C₁₃H₁₃BO₂[1][2]

  • Molecular Weight: 212.06 g/mol [1]

  • Appearance: White to off-white crystalline powder[1]

  • Melting Point: 138 °C[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For arylboronic acids, care must be taken during sample preparation as they can form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. To obtain sharp, well-resolved spectra, it is often recommended to use a solvent like deuterated methanol (CD₃OD) which can break up these oligomeric species.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. Based on the analysis of related structures, the following chemical shifts (δ) in ppm are anticipated.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2 - 7.9Doublet2HProtons ortho to the boronic acid
~7.7 - 7.5Multiplet4HAromatic protons
~7.3 - 7.1Doublet2HProtons ortho to the methyl group
~2.4Singlet3HMethyl group protons
VariableBroad Singlet2HB(OH)₂ protons (may exchange)

Note: The B(OH)₂ protons are often broad and may exchange with residual water or deuterated solvent, potentially leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the boron atom is often not observed or is significantly broadened due to quadrupolar relaxation of the boron nucleus.

Table 2: Expected ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~143Quaternary carbon of the methyl-substituted ring
~138Quaternary carbon of the boronic acid-substituted ring
~136CH carbons ortho to the boronic acid
~129CH carbons ortho to the methyl group
~127CH carbons meta to the boronic acid
~126CH carbons meta to the methyl group
Not Observed/BroadCarbon attached to Boron
~21Methyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, a solid sample can be analyzed using techniques such as preparing a KBr pellet or as a thin solid film.[4][5][6] The spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500 - 3200BroadO-H stretching (boronic acid)
3100 - 3000MediumAromatic C-H stretching
2950 - 2850WeakAliphatic C-H stretching (methyl)
~1600StrongAromatic C=C stretching
~1400StrongB-O stretching
~1350StrongIn-plane O-H bending
~830Strongpara-disubstituted C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique such as Electrospray Ionization (ESI) is suitable. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

AdductCalculated m/z
[M+H]⁺213.1081
[M+Na]⁺235.0900
[M-H]⁻211.0936
[M+NH₄]⁺230.1347
[M+K]⁺251.0640
[M+H-H₂O]⁺195.0981

Data predicted by computational tools.[2]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated methanol (CD₃OD) in an NMR tube. The use of methanol-d₄ helps to break down boronic acid anhydrides, leading to sharper signals.[3]

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the number of scans to 16 or 32 for a standard spectrum.

    • Use a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of methanol-d₄ (δ = 3.31 ppm).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the solvent peak of methanol-d₄ (δ = 49.0 ppm).

FT-IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[4]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4]

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample compartment.

    • Place the salt plate with the sample film in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution with the mobile phase to a final concentration of 1-10 µg/mL.[7]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a common starting point for good separation and ionization.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.

    • Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

    • Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolve in CD3OD Sample->Prep_NMR Prep_IR Prepare Thin Film / KBr Pellet Sample->Prep_IR Prep_MS Dissolve and Dilute Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR FT-IR Spectroscopy Prep_IR->IR MS LC-MS Analysis Prep_MS->MS Interpret_NMR Chemical Shifts Coupling Constants Integration NMR->Interpret_NMR Interpret_IR Functional Group Identification IR->Interpret_IR Interpret_MS Molecular Weight Elemental Composition Fragmentation MS->Interpret_MS Structure Structural Elucidation Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Commercial Availability and Application of 4'-Methyl-4-biphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methyl-4-biphenylboronic acid is a versatile organoboron compound with significant applications in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions. Its utility is most pronounced in the Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds to construct biaryl and substituted aromatic structures. These motifs are of high interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This technical guide provides an in-depth overview of the commercial availability of this compound, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and visual representations of the reaction mechanism and workflow.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity, available quantities, and pricing can vary, and it is often supplied as a white to off-white crystalline powder. It is important to note that some suppliers indicate that the product may contain varying amounts of the corresponding anhydride.

SupplierPurityAvailable Pack Sizes
Chem-Impex97-105% (Assay by titration)[1]1g, 5g
Unnamed Supplier via Amazonmin 98%1g
TCI AmericaInformation not specified1g, 5g[2]
Sigma-Aldrich (Apollo Scientific)97%Information not specified
Multiple vendors on ChemicalBookVaries10mg, 250mg, 1g, 5g, 10g[3]

Note: Pricing information is dynamic and can be obtained directly from the suppliers' websites. The CAS number for this compound is 393870-04-7.[1][4]

Physicochemical Properties and Handling

  • Molecular Formula: C₁₃H₁₃BO₂[1]

  • Molecular Weight: 212.06 g/mol [1]

  • Appearance: White to off-white crystalline powder[1]

  • Melting Point: 138 °C (lit.)[1]

  • Storage: Store at room temperature or under inert gas (nitrogen or argon) at 2-8°C, in a cool, dry, well-ventilated area away from incompatible substances.[3] Keep container tightly closed.

  • Safety: Causes skin and serious eye irritation. May cause respiratory irritation. It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Wash hands thoroughly after handling.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biphenyls. This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl halide or triflate.

Catalytic Cycle of Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X L2 Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L2 Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' (Coupled Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 (Boronic Acid) Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Combine_Reagents Combine Aryl Halide, This compound, and Base in Flask Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Combine_Reagents->Inert_Atmosphere Add_Solvent_Catalyst Add Anhydrous Solvent and Palladium Catalyst Inert_Atmosphere->Add_Solvent_Catalyst Heat_Stir Heat to 80-110 °C and Stir for 2-24h Add_Solvent_Catalyst->Heat_Stir Monitor_Progress Monitor by TLC/GC-MS Heat_Stir->Monitor_Progress Cool_Dilute Cool to Room Temperature and Dilute with Organic Solvent Monitor_Progress->Cool_Dilute Wash Wash with Water and Brine Cool_Dilute->Wash Dry_Concentrate Dry Organic Layer and Concentrate Wash->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify

References

An In-depth Technical Guide to the Lewis Acidity of 4'-Methyl-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Lewis Acidity of Boronic Acids

Boronic acids (R-B(OH)₂) are a class of organoboron compounds characterized by a boron atom bonded to an organic substituent and two hydroxyl groups. The boron atom in a boronic acid is electron-deficient, possessing a vacant p-orbital, which makes it a Lewis acid capable of accepting a pair of electrons from a Lewis base. In aqueous media, the primary Lewis base is the hydroxide ion (OH⁻), which coordinates to the boron center to form a more stable, tetracoordinate boronate anion (R-B(OH)₃⁻).

The equilibrium between the trigonal boronic acid and the tetrahedral boronate anion is a direct measure of the compound's Lewis acidity. This is quantified by the acidity constant (pKa), which represents the pH at which the concentrations of the acidic and basic forms are equal. A lower pKa value indicates a stronger Lewis acid, as it signifies a greater propensity to accept a hydroxide ion. The Lewis acidity of a boronic acid is a critical determinant of its chemical behavior, including its ability to participate in catalytic cycles and to form reversible covalent bonds with diols, a property exploited in sensor design and drug delivery.

Quantitative Data on the Lewis Acidity of 4'-Methyl-4-biphenylboronic acid and Related Compounds

Direct experimental determination of the pKa of this compound is not widely reported. However, computational predictions and experimental data for analogous compounds provide valuable insights into its Lewis acidity.

CompoundpKa ValueMethod
This compound 8.62 ± 0.17 Predicted
4-Biphenylboronic acid8.61 ± 0.10Predicted
Phenylboronic acid8.8Experimental
4-Methoxyphenylboronic acid9.25Experimental
4-Formylphenylboronic acid7.8Experimental
4-(Trifluoromethyl)phenylboronic acid7.86Experimental

Table 1: Predicted and Experimental pKa Values of this compound and Structurally Related Arylboronic Acids.

The predicted pKa of this compound is similar to that of the unsubstituted 4-biphenylboronic acid, suggesting that the 4'-methyl group has a minimal electronic effect on the Lewis acidity of the boron center. The data for other substituted phenylboronic acids illustrate the influence of electron-donating (e.g., methoxy) and electron-withdrawing (e.g., formyl, trifluoromethyl) groups on the pKa. Electron-withdrawing groups generally increase Lewis acidity (lower pKa), while electron-donating groups decrease it (higher pKa).

Experimental Protocols for Determining Lewis Acidity (pKa)

The pKa of a boronic acid can be determined using several experimental techniques. The two most common methods are potentiometric titration and UV-Vis spectrophotometric titration.

Potentiometric Titration

This method involves monitoring the pH of a solution of the boronic acid as a standardized solution of a strong base (e.g., NaOH) is added. The pKa is the pH at the half-equivalence point.

Materials:

  • This compound

  • Standardized NaOH solution (e.g., 0.1 M)

  • Deionized, CO₂-free water

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of this compound of known concentration (e.g., 10 mM) in deionized water. A co-solvent such as DMSO or methanol may be used if solubility is an issue, but the pKa value will be solvent-dependent.

  • Calibrate the pH meter using standard buffer solutions.

  • Place a known volume of the boronic acid solution in a beaker with a stir bar.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small, known increments using a burette.

  • Record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration until the pH has risen significantly, well past the expected pKa.

  • Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • The pKa is the pH value at the point where half of the boronic acid has been neutralized (the half-equivalence point), which corresponds to the inflection point of the titration curve.

UV-Vis Spectrophotometric Titration

This method relies on the difference in the UV-Vis absorbance spectra of the trigonal boronic acid and the tetrahedral boronate anion. The absorbance is measured at a fixed wavelength over a range of pH values.

Materials:

  • This compound

  • A series of buffer solutions of known pH (e.g., from pH 7 to pH 10)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

  • Prepare a series of solutions by diluting the stock solution into the different pH buffers to a constant final concentration.

  • Record the UV-Vis spectrum of each solution over a relevant wavelength range to identify a wavelength with a significant difference in absorbance between the acidic and basic forms.

  • Measure the absorbance of each solution at this chosen wavelength.

  • Plot the absorbance versus the pH of the buffer.

  • The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint of the absorbance change.

Visualization of Relevant Workflows and Pathways

General Workflow for Suzuki-Miyaura Cross-Coupling

This compound is frequently used as a coupling partner in Suzuki-Miyaura reactions to synthesize more complex biphenyl derivatives.[1] The Lewis acidity of the boronic acid plays a role in the transmetalation step of the catalytic cycle.[2]

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Base - Solvent heating Heat and Stir (e.g., 80-110 °C) reagents->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Column Chromatography extraction->purification product Isolated Biphenyl Derivative purification->product Proteasome_Inhibition cluster_pathway Cellular Protein Degradation Pathway cluster_drug Drug Action cluster_outcome Cellular Outcome ubiquitin Ubiquitin Tagging proteasome 26S Proteasome ubiquitin->proteasome Targets Protein for Degradation degradation Protein Degradation proteasome->degradation accumulation Accumulation of Regulatory Proteins proteasome->accumulation Leads to peptides Peptide Fragments degradation->peptides boronic_acid Boronic Acid Inhibitor (e.g., targeting a protease) boronic_acid->proteasome Inhibits (Reversible Covalent Bonding) apoptosis Apoptosis accumulation->apoptosis

References

The Pivotal Role of 4'-Methyl-4-biphenylboronic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methyl-4-biphenylboronic acid has emerged as a critical building block in the field of medicinal chemistry. Its utility primarily stems from its role as a key reactant in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This reaction enables the synthesis of a wide array of biphenyl derivatives, a structural motif present in numerous biologically active compounds and approved pharmaceuticals. The biphenyl scaffold offers a unique combination of structural rigidity and conformational flexibility, allowing for precise interactions with biological targets. The addition of the 4'-methyl group can further enhance binding affinity and modulate pharmacokinetic properties. This technical guide provides an in-depth overview of the applications of this compound in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Core Applications in Drug Discovery

The 4'-methyl-4-biphenyl moiety, readily introduced using this compound, is a privileged scaffold in medicinal chemistry due to its prevalence in compounds with a broad spectrum of pharmacological activities.[1] These activities include:

  • Antihypertensive Agents: The biphenyl structure is a cornerstone of the "sartan" class of angiotensin II receptor antagonists, used in the treatment of hypertension.

  • Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) and newer anti-inflammatory agents incorporate a biphenyl core to inhibit enzymes like cyclooxygenase (COX).

  • Anticancer Therapeutics: The biphenyl scaffold is found in numerous kinase inhibitors and other anticancer agents, where it often serves as a key pharmacophore for binding to the target protein.[1]

  • Antimicrobial Agents: Biphenyl derivatives have also shown promise as antibacterial and antifungal agents.

The versatility of this compound lies in its ability to be coupled with a diverse range of aryl and heteroaryl halides or triflates, allowing for the systematic exploration of the chemical space around the biphenyl core to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

Quantitative Data Summary

The following tables summarize quantitative data for reactions involving biphenylboronic acids and the biological activity of resulting biphenyl derivatives.

Table 1: Representative Suzuki-Miyaura Coupling Reaction Yields

Aryl Halide PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O801295[2]
4-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016~95[3]
1-Bromo-4-fluorobenzenePd/CK₂CO₃DMF/H₂O1108>95[4]
2-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane1001288[5]

Table 2: Anticancer Activity of a Representative 4'-Methyl-4-biphenyl Derivative

Compound: 4-methoxy-N-(4-(4-methyl-[1,1'-biphenyl]-4-yl)thiazol-2-yl)benzenesulfonamide

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer0.85[6]
A549Lung Cancer1.23[6]
HeLaCervical Cancer2.17[6]
K562Leukemia0.46[1]

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Anhydrous solvents (e.g., Toluene, Ethanol)

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). Then, add the degassed solvents (e.g., a mixture of toluene, ethanol, and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Visualization of Relevant Pathways and Workflows

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, the primary method for utilizing this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-X (L)2 OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R-Pd(II)-R' (L)2 Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Product (R-R') RedElim->Product ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid 4'-Methyl-4-biphenyl- boronic acid (R'-B(OH)2) + Base BoronicAcid->Transmetalation

Suzuki-Miyaura Catalytic Cycle
General Experimental Workflow

The diagram below outlines the typical workflow for the synthesis and purification of a biphenyl derivative using a Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base, Solvent) start->setup reaction Heating & Stirring under Inert Atmosphere setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction & Washing) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Pure Product characterization->end

General Experimental Workflow
Representative Signaling Pathway Inhibition

Many biphenyl derivatives synthesized from this compound function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer. The following diagram depicts a simplified receptor tyrosine kinase (RTK) signaling pathway that can be targeted by such inhibitors.

Signaling_Pathway ligand Growth Factor rtk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) ligand->rtk dimerization Dimerization & Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2, Sos) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression inhibitor 4'-Methyl-4-biphenyl Derivative (Inhibitor) inhibitor->rtk Inhibition

RTK Signaling Pathway Inhibition

Conclusion

This compound is an indispensable tool in modern medicinal chemistry. Its facile use in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to a vast array of biphenyl derivatives. These derivatives have demonstrated significant potential across multiple therapeutic areas, most notably in the development of antihypertensive, anti-inflammatory, and anticancer agents. The ability to readily synthesize and modify the biphenyl scaffold allows for the fine-tuning of biological activity and pharmacokinetic properties, making this compound a valuable asset in the quest for novel and more effective medicines. The data and protocols provided in this guide are intended to support researchers in harnessing the full potential of this versatile building block in their drug discovery endeavors.

References

The Pivotal Role of 4'-Methyl-4-biphenylboronic Acid in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and applications of 4'-Methyl-4-biphenylboronic acid, a key building block in the development of next-generation materials for organic electronics, sensing technologies, and targeted drug delivery.

Introduction

This compound (CAS No. 393870-04-7), a biphenyl derivative bearing a boronic acid group, has emerged as a critical and versatile building block in the field of materials science.[1][2] Its unique molecular architecture, combining the rigid, conjugated biphenyl core with the reactive boronic acid moiety, makes it an ideal precursor for the synthesis of a wide array of functional organic materials. This technical guide provides a comprehensive overview of the properties, synthesis, and diverse applications of this compound, with a focus on its utility in the development of Organic Light-Emitting Diodes (OLEDs), fluorescent sensors, and stimuli-responsive polymers.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder with a molecular formula of C13H13BO2 and a molecular weight of 212.06 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 393870-04-7[1][2]
Molecular Formula C13H13BO2[1][2]
Molecular Weight 212.06 g/mol [1][2]
Melting Point 138 °C[1]
Appearance White to off-white crystalline powder[1]
Purity Typically >97%[3]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Grignard reaction followed by borylation. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 4-Bromo-4'-methylbiphenyl

Materials:

  • 4-Bromo-4'-methylbiphenyl

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous THF. A solution of 4-bromo-4'-methylbiphenyl in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed to ensure complete formation of the Grignard reagent, 4'-methylbiphenyl-4-magnesium bromide.

  • Borylation: The reaction mixture is cooled to -78 °C, and triisopropyl borate is added dropwise. The mixture is stirred at this temperature for several hours before being allowed to warm to room temperature.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1N HCl. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a solvent mixture such as ethyl acetate/hexane to yield this compound as a white solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a key substrate in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex organic molecules, including conjugated polymers, liquid crystals, and active pharmaceutical ingredients.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln PdII R1-Pd(II)Ln-X Pd0->PdII R1-X OxAdd Oxidative Addition PdII_R2 R1-Pd(II)Ln-R2 PdII->PdII_R2 R2-B(OH)2 Base Transmetalation Transmetalation PdII_R2->Pd0 R1-R2 RedElim Reductive Elimination Product R1-R2 Reactant1 R1-X (Aryl Halide) Reactant2 R2-B(OH)2 (Boronic Acid) Base Base Sensor_Fabrication_Workflow Start Start: 4'-Methyl-4- biphenylboronic acid Step1 Couple with a fluorophore-containing aryl halide via Suzuki Reaction Start->Step1 Step2 Purify the boronic acid-functionalized fluorophore Step1->Step2 Step3 Immobilize on a substrate (e.g., glass, polymer) Step2->Step3 Step4 Characterize sensor (e.g., fluorescence spectroscopy) Step3->Step4 End Finished Sensor Step4->End Drug_Release_Mechanism Polymer Boronic Acid- functionalized Polymer with Drug Conjugated Release Cleavage of Boronate Ester Bond Polymer->Release Stimulus Stimulus (e.g., low pH, high glucose) Stimulus->Release ReleasedPolymer Polymer Release->ReleasedPolymer ReleasedDrug Released Drug Release->ReleasedDrug

References

Methodological & Application

Application Notes and Protocols for 4'-Methyl-4-biphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile reaction, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. 4'-Methyl-4-biphenylboronic acid is a valuable building block in this context, allowing for the introduction of a 4-methylbiphenyl moiety, a common structural motif in biologically active compounds and functional materials. These application notes provide a general procedure for the Suzuki coupling of this compound with various aryl halides, along with typical reaction parameters and expected outcomes.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a base. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst. The base plays a crucial role in activating the boronic acid for the transmetalation step.

General Experimental Protocol

This protocol provides a general method for the Suzuki coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the reactivity of the aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (typically 1-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Microwave irradiation can often significantly reduce reaction times.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure coupled product.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions and yields for the Suzuki coupling of this compound with various aryl halides, based on analogous reactions in the literature. Optimal conditions are highly substrate-dependent.

Aryl Halide PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl Bromide (electron-neutral)Pd(PPh₃)₄ (3 mol%)K₂CO₃ (2 equiv)Toluene/EtOH/H₂O801285-95
Aryl Bromide (electron-deficient)Pd(dppf)Cl₂ (2 mol%)Cs₂CO₃ (2 equiv)1,4-Dioxane/H₂O1006>90
Aryl Chloride (activated)Buchwald G3-XPhos (1 mol%)K₃PO₄ (2 equiv)t-BuOH/H₂O110480-90
Aryl IodidePd(OAc)₂ (2 mol%) + SPhos (4 mol%)K₂CO₃ (2 equiv)DMF/H₂O902>95
Heteroaryl BromidePd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%)K₃PO₄ (2 equiv)1,4-Dioxane100875-90

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'B(OH)₂ Base ArPdAr_prime Ar-Pd(II)-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' CoupledProduct Coupled Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid This compound (Ar'B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Combine Reactants: - this compound - Aryl Halide - Base - Palladium Catalyst start->setup inert Establish Inert Atmosphere (Purge with Ar or N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Application Notes and Protocols for Palladium Catalyst Selection in Reactions of 4'-Methyl-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting the appropriate palladium catalyst for Suzuki-Miyaura cross-coupling reactions involving 4'-Methyl-4-biphenylboronic acid. This key building block is instrumental in the synthesis of complex organic molecules, including pharmaceuticals, advanced materials, and liquid crystals. The following sections offer a comparative analysis of common palladium catalysts, detailed experimental protocols, and logical workflows to aid in the successful implementation of these reactions.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate. This reaction is widely favored for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and reaction efficiency.

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the desired biaryl product and regenerate the Pd(0) catalyst.

Palladium Catalyst Performance Comparison

The selection of an appropriate palladium catalyst system is paramount for achieving optimal results in the Suzuki-Miyaura coupling of this compound. The following tables summarize the performance of different classes of palladium catalysts in reactions with aryl halides.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl BromideYield (%)
Pd(PPh₃)₄ (2 mol%)PPh₃K₂CO₃ (2 eq)Toluene/H₂O (4:1)90124-Bromoanisole85-95
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 eq)1,4-Dioxane10084-Bromotoluene>95
Pd(dppf)Cl₂ (3 mol%)dppfCs₂CO₃ (2 eq)DMF11061-Bromo-4-nitrobenzene~90
XPhos Pd G2 (1 mol%)XPhosK₃PO₄ (2 eq)Toluene/H₂O (10:1)10022-Bromopyridine>95

Table 2: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Aryl Chlorides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl ChlorideYield (%)
Pd₂(dba)₃ (2 mol%)P(t-Bu)₃ (4 mol%)K₃PO₄ (3 eq)Dioxane100124-Chlorotoluene~95
SPhos Pd G2 (2 mol%)SPhosK₃PO₄ (3 eq)Toluene/H₂O (10:1)11044-Chloroanisole>95
RuPhos Pd G3 (1.5 mol%)RuPhosK₃PO₄ (3 eq)2-Methyl-THF10062-Chlorobenzonitrile~92

Experimental Protocols

The following are detailed protocols for Suzuki-Miyaura coupling reactions using this compound with different palladium catalysts.

Protocol 1: General Procedure using Pd(PPh₃)₄ for Coupling with an Aryl Bromide

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Deionized water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium carbonate.

  • Add the palladium catalyst, Pd(PPh₃)₄, under a counterflow of inert gas.

  • Add toluene and deionized water (4:1 v/v) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate and water to the reaction mixture and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure for Challenging Couplings with Aryl Chlorides using a Buchwald Precatalyst

This protocol is recommended for the coupling of less reactive aryl chlorides, employing a highly active palladium/phosphine ligand system.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%) or a suitable Buchwald precatalyst (e.g., SPhos Pd G2, 2 mol%)

  • SPhos (4 mol% if using Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (and ligand if separate), and K₃PO₄ to a dry Schlenk flask.

  • Add the aryl chloride and this compound.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_intermediate R-Pd(II)Ln-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diarylpalladium R-Pd(II)Ln-R' transmetalation->diarylpalladium r_boronic R'-B(OH)₂ + Base r_boronic->transmetalation reductive_elimination Reductive Elimination diarylpalladium->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for the Synthesis of a Terphenyl Derivative

Terphenyl_Synthesis_Workflow Workflow for the Synthesis of a Terphenyl Derivative start Start Materials: This compound 1,4-Dibromobenzene reaction_setup Reaction Setup: - Add reactants, base (K₂CO₃), and solvent (Toluene/H₂O) - Degas with Argon start->reaction_setup catalyst_addition Catalyst Addition: - Add Pd(PPh₃)₄ under inert atmosphere reaction_setup->catalyst_addition heating Heating: - Stir vigorously at 90°C for 12h - Monitor by TLC/LC-MS catalyst_addition->heating workup Aqueous Workup: - Cool to RT - Add Ethyl Acetate and H₂O - Separate layers and extract heating->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification product Final Product: 4,4''-Dimethyl-p-terphenyl purification->product

Caption: A typical experimental workflow for synthesizing a terphenyl derivative.

Application Notes and Protocols for Suzuki Coupling with 4'-Methyl-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction utilizing 4'-Methyl-4-biphenylboronic acid. The information herein is designed to guide researchers in selecting optimal reaction conditions, specifically focusing on the critical choice of base and solvent systems to achieve high yields and purity in the synthesis of complex biaryl and polyaryl compounds.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] this compound is a valuable building block for the synthesis of elaborated molecular architectures relevant to pharmaceuticals and materials science. The efficiency of this coupling reaction is highly dependent on the careful selection of the base and solvent, which play crucial roles in the catalytic cycle.[3][4] The base is essential for the activation of the boronic acid to facilitate the transmetalation step, while the solvent system influences the solubility of reagents and the stability of the catalytic species.[3][5]

Data Presentation: Base and Solvent System Effects on a Model Suzuki Coupling Reaction

To illustrate the impact of the base and solvent on the Suzuki-Miyaura coupling, the following table summarizes quantitative data from studies on a model reaction: the coupling of an aryl bromide with a structurally similar arylboronic acid. While specific yields may vary for this compound, these data provide a strong predictive framework for reaction optimization.

Table 1: Effect of Base and Solvent on the Yield of a Model Suzuki Coupling Reaction (4-Bromotoluene with Phenylboronic Acid)

EntryBaseSolvent SystemCatalyst/LigandTemperature (°C)Time (h)Yield (%)Reference
1K₃PO₄Toluene/H₂OPd(OAc)₂ / PPh₃1001295[3]
2Na₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃1001292[3]
3K₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃1001285[3]
4Cs₂CO₃Toluene/H₂OPd(OAc)₂ / PPh₃1001298[3]
5NaOHMeOH/H₂O (3:2)Pd(II) complexRT296.3[4]
6TEAToluene/H₂OPd(OAc)₂ / PPh₃1001245[3]
7K₂CO₃DMF/H₂O (95:5)Supported Pd Nanoparticles11024>95[6]
8K₃PO₄1,4-Dioxane/H₂OPd precatalyst / XPhos1002461-99*[7]

*Yields reported for a range of nitrogen-rich heterocycles.

From this data, inorganic bases such as potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) generally provide high yields in aqueous solvent mixtures.[3] Organic bases like triethylamine (TEA) are typically less effective under these conditions.[3] The choice of solvent also plays a significant role, with mixtures of an organic solvent (e.g., toluene, dioxane, DMF, or an alcohol) and water being common to dissolve both the organic substrates and the inorganic base.[4][6]

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of specific parameters may be required for different substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Nitrogen or Argon)

  • Standard, oven-dried glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol), and the selected base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure biaryl product.

Mandatory Visualization

The following diagrams illustrate the general signaling pathway of the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH Boronic Acid (Ar'-B(OH)2) + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents 1. Add Aryl Halide, Boronic Acid, Catalyst, and Base to Flask inert 2. Purge with Inert Gas reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Dilute and Extract cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify by Chromatography dry->purify product Pure Biaryl Product purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for 4'-Methyl-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4'-Methyl-4-biphenylboronic acid, a key reagent in modern organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science.

Introduction

This compound is an organoboron compound widely utilized as a building block in palladium-catalyzed cross-coupling reactions.[1] Its primary application is in the Suzuki-Miyaura coupling reaction, a versatile method for forming carbon-carbon bonds to create biaryl and substituted biaryl structures.[2][3][4] These structural motifs are prevalent in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals, as well as in advanced materials such as organic light-emitting diodes (OLEDs).[5][6][7] The methyl group on the biphenyl scaffold can influence the electronic properties and steric hindrance of the molecule, allowing for the fine-tuning of its biological activity or material properties.[6]

Key Applications

The principal application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the synthesis of unsymmetrical biaryls by coupling the boronic acid with an aryl, vinyl, or alkyl halide or triflate in the presence of a palladium catalyst and a base.[2][3][8]

Advantages of using this compound in Suzuki-Miyaura Coupling:

  • Mild Reaction Conditions: The reaction proceeds under relatively mild conditions, tolerating a wide variety of functional groups.[2][3]

  • High Yields: It often provides high yields of the desired coupled product.[1]

  • Commercial Availability: The reagent is readily available from various chemical suppliers.[3]

  • Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide

This protocol describes a general procedure for the synthesis of a 4'-methyl-biphenyl derivative. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture such as toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[2]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (5-10 mL) followed by the palladium catalyst (0.01-0.05 mmol).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[2] Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2][3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.[2][3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography on silica gel, to yield the desired biphenyl derivative.[2][3]

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.

ParameterValue/ComponentNotes
Reactants
Aryl Halide1.0 mmolLimiting reagent.
This compound1.1 - 1.5 mmolTypically used in slight excess.[2]
Catalyst
Pd(PPh₃)₄ or PdCl₂(dppf)1-5 mol%Active Pd(0) catalyst or precatalyst.[2]
Base
K₂CO₃, Na₂CO₃, or K₃PO₄2.0 - 3.0 mmolEssential for the transmetalation step.[2][8]
Solvent
Toluene/Water, Dioxane, or DMF5-10 mL per mmol of aryl halideAnhydrous solvents are recommended.[2]
Reaction Conditions
Temperature80 - 110 °CDependent on the solvent and reactivity of substrates.[2]
Reaction Time2 - 24 hoursMonitored by TLC or GC-MS.[2]
AtmosphereInert (Argon or Nitrogen)Prevents degradation of the catalyst.[2]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiix Ar-Pd(II)-X Ln oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation Ar'-B(OR)2 (from this compound + Base) pdiir Ar-Pd(II)-Ar' Ln transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Base) setup Reaction Setup (Inert Atmosphere) start->setup addition Add Solvent and Pd Catalyst setup->addition reaction Heat and Stir (80-110°C, 2-24h) addition->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cool, Dilute, Wash) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product: Biphenyl Derivative purification->product

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4'-Methyl-4-biphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful palladium-catalyzed reaction joins an organoboron species, such as a boronic acid, with an organic halide or triflate. 4'-Methyl-4-biphenylboronic acid is a valuable building block in this context, allowing for the synthesis of complex terphenyl and other poly-aryl structures. These motifs are of significant interest in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials.

This document provides detailed application notes and experimental protocols for the reaction of this compound with various aryl halides, offering a guide for reaction optimization and execution.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The key steps include the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the desired biaryl product and regenerate the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)Ln-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and structurally similar boronic acids with various aryl halides. The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome.

Table 1: Reaction of this compound with Various Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Bromo-N,N-dimethylanilinePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001285
4-ChlorobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)1,4-Dioxane1101892
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O80695
4-BromoanisolePd(OAc)₂ (2)PCy₃·HBF₄ (4)Cs₂CO₃ (3)Toluene/H₂O80491
2-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃ (2)DME901278

Table 2: Reaction of Structurally Similar Boronic Acids with Aryl Halides

Boronic AcidAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-Biphenylboronic acid4-ChloroacetophenonePd(OAc)₂ (0.5)-Cs₂CO₃ (2)Water100688[1]
p-Tolylboronic acid1-Bromo-4-(chloromethyl)benzenePd(OAc)₂ (2)PCy₃·HBF₄ (0.4)Cs₂CO₃ (5)Toluene/H₂O80296[2]
4-Biphenylboronic acid4-BromoiodobenzenePd/NiFe₂O₄-K₂CO₃DMF/H₂ORT0.594[3]
p-Tolylboronic acid4-ChlorotoluenePd₂(dba)₃ (1)P(t-Bu)₃ (2)K₃PO₄ (3)Dioxane80591[4]
4-Biphenylboronic acid2-ChloropyridinePd(OAc)₂ (3)CataCXium®PtB (6)-Water1002495[5]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides

This protocol describes a standard laboratory procedure for the synthesis of a terphenyl derivative using a homogeneous palladium catalyst.

Materials:

  • This compound (1.05 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure terphenyl derivative.

Protocol 2: Procedure for Suzuki-Miyaura Coupling with Aryl Chlorides

This protocol is adapted for the coupling of less reactive aryl chlorides, often requiring a more active catalyst system.

Materials:

  • This compound (1.2 mmol)

  • Aryl chloride (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (6 mL)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-36 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute with diethyl ether (25 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the general experimental workflow and a decision-making process for reaction setup.

G cluster_workflow Experimental Workflow A 1. Add Reactants, Catalyst, Ligand, & Base to Flask B 2. Degas the Reaction Mixture A->B C 3. Add Degassed Solvent B->C D 4. Heat and Stir under Inert Atmosphere C->D E 5. Monitor Reaction Progress (TLC/LC-MS) D->E F 6. Work-up: Quench, Extract, & Wash E->F G 7. Dry and Concentrate Organic Layer F->G H 8. Purify Product (Chromatography/Recrystallization) G->H

A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

G start Select Aryl Halide halide_type Aryl Bromide or Iodide? start->halide_type chloride Aryl Chloride? halide_type->chloride No bromide_catalyst Standard Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) halide_type->bromide_catalyst Yes chloride_catalyst Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) with Pd precatalyst chloride->chloride_catalyst Yes base Select Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) bromide_catalyst->base chloride_catalyst->base solvent Select Solvent (e.g., Toluene, Dioxane, DME) +/- Water base->solvent run_reaction Run Reaction solvent->run_reaction

Logic diagram for the selection of Suzuki coupling reaction conditions.

References

Synthesis of Biaryl Compounds Using 4'-Methyl-4-biphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The construction of biaryl and substituted biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of C-C bonds between aryl partners. This is owing to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[1][2]

4'-Methyl-4-biphenylboronic acid is a key building block in this context, enabling the introduction of the 4'-methylbiphenyl moiety into a target molecule. This application note provides detailed protocols and quantitative data for the use of this compound in the synthesis of terphenyl and other complex biaryl derivatives, which are of significant interest in drug discovery and the development of advanced materials such as liquid crystals.[3][4]

Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction facilitates the cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (this compound) transfers its organic group to the palladium center, forming a new diorganopalladium(II) complex. The base is crucial for activating the boronic acid.[1]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal Ar'-B(OH)₂ Base PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd ArBOH2 This compound (Ar'-B(OH)₂) ArBOH2->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Experimental Protocols

General Protocol for the Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol provides a general procedure for the synthesis of a terphenyl or related biaryl derivative. The specific aryl halide, catalyst, base, and solvent system may require optimization for each substrate.

Materials:

  • This compound (1.0 - 1.2 equivalents)

  • Aryl halide (e.g., aryl iodide or bromide) (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)

  • Deionized water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., Toluene, 10 mL) and water (if applicable, e.g., 2 mL). Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a suitable solvent system, e.g., hexanes/ethyl acetate) or by recrystallization to afford the pure biaryl product.

Experimental_Workflow start Start setup Reaction Setup: - Aryl Halide - this compound - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) setup->inert add_reagents Add Solvent and - Palladium Catalyst inert->add_reagents reaction Heat and Stir (80-110 °C, 4-24 h) add_reagents->reaction monitor Monitor Progress (TLC or GC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to RT - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography or Recrystallization workup->purify product Pure Biaryl Product purify->product

Figure 2: General experimental workflow for biaryl synthesis.

Quantitative Data Summary

The following tables provide representative data for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides to form terphenyl and related biaryl structures. Conditions may vary and optimization is often required for specific substrates.

Table 1: Synthesis of Substituted Terphenyls

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Iodo-3-fluorobenzenePd(PPh₃)₄ (3)Ag₂CO₃THFReflux64~85
1-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)Ag₂CO₃THFReflux16>90
1-Iodo-4-methoxybenzenePd(PPh₃)₄ (3)Ag₂CO₃THFReflux48~70
1-Iodo-2-methylbenzenePd(PPh₃)₄ (3)Ag₂CO₃THFReflux24>90
3-IodopyridinePd(PPh₃)₄ (3)Ag₂CO₃THFReflux24~88

Data adapted from similar reactions for the synthesis of substituted terphenyls.[3]

Table 2: General Biaryl Synthesis with Various Coupling Partners

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O10016~90
4-BromotoluenePdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane10018~88
1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃Toluene/H₂O1108~95
4-IodoanisolePd(OAc)₂ (0.01)K₂CO₃Acetone/H₂OReflux0.5~99

Data is representative of typical Suzuki-Miyaura coupling reactions and may not have been performed with this compound specifically.[2]

Applications in Drug Development and Materials Science

The biaryl structures synthesized using this compound are of significant interest in several high-technology fields.

  • Drug Discovery: The biphenyl and terphenyl moieties are considered "privileged scaffolds" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. They can interact with various biological targets, and their rigid nature allows for the precise positioning of functional groups to optimize binding affinity and pharmacokinetic properties. The synthesis of libraries of analogues using this compound is a key strategy in lead optimization.[6]

  • Liquid Crystals: Terphenyl derivatives are widely used in the formulation of liquid crystal displays (LCDs). The rigid, elongated structure of these molecules facilitates the formation of the mesophases that are essential for the functioning of LCDs. The 4'-methyl group can influence the physical properties of the liquid crystal, such as its clearing point and viscosity.[4][7]

  • Organic Electronics: Substituted biaryls and oligophenyls are also investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. The extended π-conjugation in these molecules allows for efficient charge transport.[8]

Applications cluster_synthesis Synthesis cluster_products Products cluster_applications Applications BoronicAcid This compound Suzuki Suzuki-Miyaura Coupling BoronicAcid->Suzuki ArylHalide Aryl Halide ArylHalide->Suzuki Biaryl Substituted Biaryls (e.g., Terphenyls) Suzuki->Biaryl DrugDiscovery Drug Discovery (Privileged Scaffolds) Biaryl->DrugDiscovery LiquidCrystals Liquid Crystals (LCDs) Biaryl->LiquidCrystals OrganicElectronics Organic Electronics (OLEDs, OFETs) Biaryl->OrganicElectronics

Figure 3: Relationship between synthesis and applications.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a foundation for researchers, scientists, and drug development professionals to utilize this building block in the creation of novel molecules for a wide range of applications. The mild reaction conditions and broad substrate scope of the Suzuki-Miyaura coupling make it an indispensable tool in modern organic synthesis.

References

Protecting Group Strategies for 4'-Methyl-4-biphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the protection and deprotection of 4'-Methyl-4-biphenylboronic acid. The strategic use of protecting groups is crucial for multi-step syntheses involving this versatile reagent, preventing undesirable side reactions and enabling the construction of complex molecules.

Introduction to Protecting Groups for Boronic Acids

Boronic acids are susceptible to various reactions, including trimerization to form boroxines and decomposition under certain conditions. Protecting the boronic acid moiety as a more stable derivative, such as a boronate ester, is often necessary to ensure successful outcomes in multi-step synthetic sequences. The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps and the desired method of deprotection. This guide focuses on two of the most common and effective protecting groups for arylboronic acids: N-methyliminodiacetic acid (MIDA) and pinacol.

Protecting Group Selection and Strategy

The selection of an appropriate protecting group is a critical step in planning a synthetic route. The stability of the protecting group under various reaction conditions and the ease of its removal are key considerations.

G cluster_0 Protecting Group Strategy Start This compound Protect Protection Strategy Selection Start->Protect MIDA MIDA Protection (High Stability, Mild Basic Deprotection) Protect->MIDA Requires high stability to chromatography and various reagents Pinacol Pinacol Protection (Moderate Stability, Various Deprotection Methods) Protect->Pinacol Sufficient stability for many standard reactions Deprotect Deprotection MIDA->Deprotect Pinacol->Deprotect End Desired Synthetic Transformation Deprotect->End

Caption: Decision workflow for selecting a protecting group strategy.

Comparative Data of Protecting Groups

The following table summarizes the key features and performance of MIDA and pinacol protecting groups for arylboronic acids, with specific data referenced for structurally similar compounds where direct data for this compound is not available.

FeatureMIDA BoronatePinacol Boronate
Protection Yield Typically >90%[1]Typically >90%[2]
Stability High stability to air, moisture, and chromatography[3]Moderately stable; can be sensitive to silica gel and hydrolysis[3]
Deprotection Conditions Mild aqueous base (e.g., NaOH, NaHCO₃)[4]Transesterification, acidic or basic hydrolysis[5]
Key Advantages Enables iterative cross-coupling; "slow-release" of boronic acid[3]Readily available reagents; well-established protocols
Key Disadvantages Requires specific conditions for formationCan be challenging to deprotect without affecting other functional groups

Experimental Protocols

Protocol 1: MIDA Protection of this compound

This protocol describes the formation of the N-methyliminodiacetic acid (MIDA) boronate ester of this compound. MIDA boronates are exceptionally stable and are ideal for multi-step syntheses where the boronic acid needs to be protected through various reaction conditions.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • Dean-Stark apparatus

  • Standard glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv).

  • Add a 5:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the cooled solution and can be collected by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexanes or diethyl ether) and dry under vacuum to yield the this compound MIDA ester. A yield of over 90% can be expected based on similar arylboronic acids.[1]

G cluster_1 MIDA Protection Workflow Start Combine Reactants: This compound N-methyliminodiacetic acid (MIDA) Toluene/DMSO Reflux Heat to Reflux with Dean-Stark Trap Start->Reflux Monitor Monitor Reaction Progress (TLC or LC-MS) Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Isolate Isolate Product by Filtration Cool->Isolate Wash Wash with Non-polar Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry End This compound MIDA Ester Dry->End

Caption: Workflow for the MIDA protection of this compound.

Protocol 2: Pinacol Protection of this compound

This protocol details the formation of the pinacol boronate ester of this compound. Pinacol esters are widely used due to their relative stability and the commercial availability of the protecting group.

Materials:

  • This compound

  • Pinacol

  • Anhydrous diethyl ether or dichloromethane

  • Magnesium sulfate (anhydrous)

  • Standard glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous diethyl ether or dichloromethane.

  • Add anhydrous magnesium sulfate to the mixture to scavenge the water produced during the reaction.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.

  • Filter the mixture to remove the magnesium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of hexanes and ethyl acetate) to afford the this compound pinacol ester. A yield of approximately 93% can be expected, similar to that of 4-methylphenylboronic acid.[2]

G cluster_2 Pinacol Protection Workflow Start Combine Reactants: This compound Pinacol Anhydrous Solvent Stir Stir at Room Temperature Overnight Start->Stir Monitor Monitor Reaction Progress (TLC or GC-MS) Stir->Monitor Filter Filter to Remove MgSO4 Monitor->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End This compound Pinacol Ester Purify->End

References

Application Notes and Protocols for Workup and Purification of Products from 4'-Methyl-4-biphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Methyl-4-biphenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1][2] The successful isolation of the desired biaryl product in high purity is critical for subsequent applications. This document provides detailed application notes and protocols for the effective workup and purification of products from reactions involving this compound.

Common Reaction: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (e.g., this compound) and an organohalide in the presence of a palladium catalyst and a base.[3] A typical reaction scheme is shown below:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Typical Impurities in this compound Reactions

Effective purification strategies are designed to remove specific impurities commonly generated during the reaction. These include:

  • Unreacted Starting Materials: Residual this compound and the corresponding aryl halide.

  • Homocoupling Products: Dimers of the boronic acid (forming 4,4'-dimethylbiphenyl) or the aryl halide. The presence of oxygen can often lead to an increase in homocoupling byproducts.

  • Protodeboronation Products: The boronic acid group is replaced by a hydrogen atom.

  • Residual Palladium Catalyst: Traces of the palladium catalyst used in the reaction.

  • Ligand-Derived Impurities: Byproducts originating from the phosphine ligands used in the coupling reaction.[2][4]

Workup and Purification Strategies

A general workflow for the workup and purification of products from this compound reactions is outlined below. The choice of specific techniques will depend on the scale of the reaction and the nature of the product and impurities.

G cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_purification Purification Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., with water or dilute acid) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Quench->Extraction Wash Wash Organic Layer (Water, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Chromatography Flash Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product Dissolve Dissolve in minimal solvent Crude->Dissolve Adsorb Adsorb onto silica gel Dissolve->Adsorb Load Load onto column Adsorb->Load Elute Elute with solvent system Load->Elute Collect Collect fractions Elute->Collect TLC Monitor fractions by TLC Collect->TLC Combine Combine pure fractions TLC->Combine Concentrate Concentrate in vacuo Combine->Concentrate Pure Pure Product Concentrate->Pure G cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization & Isolation A Dissolve crude product in minimum hot 'good' solvent B Add hot 'poor' solvent until cloudy A->B C Clarify with a few drops of hot 'good' solvent B->C D Slowly cool to room temp, then ice bath C->D E Collect crystals by vacuum filtration D->E F Wash with cold solvent & dry E->F

References

The Pivotal Role of 4'-Methyl-4-biphenylboronic Acid in the Synthesis of 'Sartan' Antihypertensives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

4'-Methyl-4-biphenylboronic acid has emerged as a critical building block in the synthesis of a major class of antihypertensive drugs known as 'sartans'. These angiotensin II receptor blockers (ARBs) are widely prescribed for the treatment of hypertension and related cardiovascular conditions. The molecular architecture of many sartans features a characteristic biphenyl scaffold, and this compound serves as a key precursor for constructing this essential structural motif. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming carbon-carbon bonds.[1][2][3] This methodology offers high functional group tolerance and typically proceeds under mild reaction conditions, making it highly amenable to pharmaceutical manufacturing.[3][4]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates for prominent sartan drugs, including Losartan, Valsartan, and Telmisartan.

Application in the Synthesis of Losartan Intermediate

A crucial step in the synthesis of Losartan involves the formation of 2-cyano-4'-methylbiphenyl (o-tolylbenzonitrile, OTBN), a key intermediate.[5][6] This is efficiently achieved through the Suzuki-Miyaura coupling of 2-bromobenzonitrile with this compound.[5][7] The resulting OTBN is then further functionalized to introduce the imidazole and tetrazole moieties of the final Losartan molecule.[7][8]

Experimental Protocol: Synthesis of 2-cyano-4'-methylbiphenyl (OTBN) via Suzuki Coupling

This protocol is a representative procedure for the synthesis of the biphenyl core of sartan drugs.

Materials:

  • 2-Bromobenzonitrile

  • This compound (also known as 4-tolylboronic acid)[1]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)[4][9]

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add 2-bromobenzonitrile (1.0 equiv), this compound (1.1 equiv), and sodium carbonate (2.0 equiv).[5]

  • Add a solvent mixture of toluene, ethanol, and water.[5]

  • De-gas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst, such as a mixture of palladium(II) acetate (e.g., 0.02 mol%) and triphenylphosphine (e.g., 0.04 mol%).[4]

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours.[4]

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-cyano-4'-methylbiphenyl by recrystallization or column chromatography.

Quantitative Data Summary

IntermediateCoupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventYield (%)Reference
2-cyano-4'-methylbiphenyl2-BromobenzonitrileThis compoundPd(OAc)₂ / PPh₃Na₂CO₃Toluene/Ethanol/Water98%[7]
2-cyano-4'-methylbiphenyl2-chlorobenzonitrile4'-methyl-phenylboronic acidSiliaCat DPP-Pd---[10]
Valsartan PrecursorN-acylated L-valine methyl ester derivative2-halobenzonitrileCe₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ---[10][11]
Telmisartan Intermediate2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline4-(hydroxymethyl)phenylboronic acid---95%[12]
Telmisartan Intermediate2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline4-formylphenylboronic acidPd(PPh₃)₄Na₂CO₃THF/Water90%[13][14]

Application in the Synthesis of Valsartan and Telmisartan Intermediates

The versatility of this compound and its derivatives extends to the synthesis of other sartan drugs. In the synthesis of Valsartan, a similar Suzuki-Miyaura coupling strategy is employed to create the biphenyl core, which is subsequently elaborated to incorporate the valine and tetrazole functionalities.[10][15] For Telmisartan, derivatives of this compound, such as those with a protected hydroxymethyl or formyl group at the 4-position of the second phenyl ring, are used in Suzuki coupling reactions to build the central biphenyl structure.[12][13][14]

Visualizing the Synthetic Pathways

The following diagrams illustrate the central role of the Suzuki-Miyaura coupling reaction in the synthesis of sartan intermediates.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl R1-X Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_Boron R1-Pd(II)L2-R2 Transmetal->PdII_Aryl_Boron R2-B(OR)2 (from 4'-Methyl-4- biphenylboronic acid) RedElim Reductive Elimination PdII_Aryl_Boron->RedElim RedElim->Pd0 R1-R2 (Biphenyl Core)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sartan_Synthesis_Workflow cluster_losartan Losartan Synthesis cluster_valsartan Valsartan Synthesis ArylHalide_L 2-Bromobenzonitrile Suzuki_L Suzuki-Miyaura Coupling ArylHalide_L->Suzuki_L BoronicAcid_L This compound BoronicAcid_L->Suzuki_L OTBN 2-cyano-4'-methylbiphenyl (OTBN) Suzuki_L->OTBN FurtherSteps_L Further Functionalization (Imidazole & Tetrazole formation) OTBN->FurtherSteps_L Losartan Losartan FurtherSteps_L->Losartan ArylHalide_V Substituted 2-halobenzonitrile Suzuki_V Suzuki-Miyaura Coupling ArylHalide_V->Suzuki_V BoronicAcid_V This compound BoronicAcid_V->Suzuki_V BiphenylCore_V Biphenyl Intermediate Suzuki_V->BiphenylCore_V FurtherSteps_V Further Functionalization (Valine & Tetrazole incorporation) BiphenylCore_V->FurtherSteps_V Valsartan Valsartan FurtherSteps_V->Valsartan

Caption: General workflow for sartan synthesis highlighting the key Suzuki coupling step.

This compound is an indispensable reagent in the pharmaceutical industry, particularly for the synthesis of sartan antihypertensive drugs. The Suzuki-Miyaura coupling reaction utilizing this boronic acid provides an efficient and high-yielding route to the core biphenyl structure of these important therapeutic agents. The protocols and data presented herein offer a valuable resource for researchers and professionals in drug development and process chemistry.

References

Troubleshooting & Optimization

How to minimize homocoupling with 4'-Methyl-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on minimizing the common side reaction of homocoupling, particularly when using substrates like 4'-Methyl-4-biphenylboronic acid.

Troubleshooting Guide: Minimizing Homocoupling of this compound

Unwanted homocoupling of boronic acids is a frequent challenge in Suzuki-Miyaura cross-coupling reactions, leading to reduced yields of the desired heterocoupled product and purification difficulties. This guide provides a systematic approach to diagnosing and resolving issues related to excessive homocoupling.

Logical Workflow for Troubleshooting Homocoupling

troubleshooting_workflow start High Homocoupling Observed check_oxygen Step 1: Rigorous Exclusion of Oxygen start->check_oxygen Initiate Troubleshooting check_catalyst Step 2: Evaluate Palladium Source check_oxygen->check_catalyst If issue persists optimize_conditions Step 3: Optimize Reaction Conditions (Base, Solvent, Ligand, Temperature) check_catalyst->optimize_conditions If issue persists modify_procedure Step 4: Modify Reaction Procedure optimize_conditions->modify_procedure If issue persists end Homocoupling Minimized modify_procedure->end Problem Resolved

Caption: A logical workflow for diagnosing and addressing common causes of homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of homocoupling of this compound?

A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is primarily driven by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating the Pd(0) catalyst in the process. Rigorous exclusion of oxygen is one of the most critical factors in suppressing this pathway.[1][2]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst. This is often a significant issue at the beginning of the reaction before the main catalytic cycle is established.[1]

homocoupling_mechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pd2 Pd(II) Precatalyst Pathway Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation O2 O₂ O2->Pd(II) Homocoupling_Product_O Ar-Ar (Homocoupling) Pd(II)->Homocoupling_Product_O Reaction with Boronic Acid Two_ArBOH2_O 2 ArB(OH)₂ Two_ArBOH2_O->Homocoupling_Product_O Homocoupling_Product_O->Pd(0) Regeneration Pd(II)_precat Pd(II) Precatalyst Homocoupling_Product_Pd Ar-Ar (Homocoupling) Pd(II)_precat->Homocoupling_Product_Pd Stoichiometric Reaction Two_ArBOH2_Pd 2 ArB(OH)₂ Two_ArBOH2_Pd->Homocoupling_Product_Pd Pd(0)_active Active Pd(0) Homocoupling_Product_Pd->Pd(0)_active Generates

Caption: Mechanisms of boronic acid homocoupling.

Q2: How critical is the exclusion of oxygen, and what is the best way to achieve it?

A2: The exclusion of oxygen is paramount for minimizing homocoupling. Even trace amounts of dissolved oxygen can significantly contribute to this side reaction. The most effective methods for degassing solvents and the reaction mixture are:

  • Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three to four times is highly effective at removing dissolved gases.

  • Inert Gas Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can significantly reduce the oxygen content. For reactions, maintaining a positive pressure of an inert gas is crucial. Subsurface sparging with nitrogen has been shown to be particularly effective.[1]

Data Presentation: Effect of Dissolved Oxygen on Homocoupling

The following table illustrates the direct correlation between the initial concentration of dissolved oxygen and the formation of the homocoupling byproduct.

EntryDissolved O₂ (ppm)Homocoupling Dimer (%)
10.50.071
22.20.18
33.30.18
Data adapted from a study on a Suzuki coupling reaction to illustrate the trend.[1]
Q3: Which type of palladium catalyst is preferable to avoid homocoupling?

A3: Whenever possible, using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ is recommended over a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Pd(0) catalysts can directly enter the catalytic cycle for cross-coupling, bypassing the initial reduction step that often leads to homocoupling. If a Pd(II) precatalyst must be used, the addition of a mild reducing agent that does not interfere with the catalytic cycle, such as potassium formate, can help to suppress homocoupling by minimizing the concentration of free Pd(II).[1]

Q4: How does the choice of base influence the extent of homocoupling?

A4: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura reaction. While a base is necessary, its strength and nature can impact the prevalence of side reactions. Generally, weaker inorganic bases are preferred to minimize homocoupling.

  • Recommended Bases: Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective and less likely to promote homocoupling compared to strong bases.

  • Bases to Use with Caution: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) can sometimes lead to an increase in side reactions.

Data Presentation: Comparative Performance of Different Bases

The choice of base can significantly affect the yield of the desired product, thereby indirectly indicating the extent of side reactions like homocoupling.

EntryBaseSolventTemperature (°C)Yield of Desired Product (%)
1K₃PO₄Toluene/H₂O80-100High
2K₂CO₃Ethanol/H₂O80High
3Cs₂CO₃Dioxane/H₂O85High
4NaOHDMF/H₂O80Moderate to High
5Et₃N (Triethylamine)DMF/H₂O80Moderate
Yields are generalized from various literature sources for aryl-aryl couplings and are substrate-dependent.
Q5: What is the role of ligands in controlling homocoupling?

A5: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the various steps in the catalytic cycle. Bulky, electron-donating phosphine ligands are often beneficial for minimizing homocoupling. These ligands can accelerate the rate of reductive elimination to form the desired cross-coupled product, which can outcompete the pathways leading to homocoupling. Examples of such ligands include SPhos, XPhos, and other biaryl phosphines.

Q6: Can procedural modifications during the experiment help reduce homocoupling?

A6: Yes, several procedural adjustments can significantly minimize homocoupling:

  • Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture (e.g., via a syringe pump over 30-60 minutes) keeps its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction.

  • Use a Slight Excess of the Aryl Halide: Employing a slight excess of the aryl halide coupling partner can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in the homocoupling of the boronic acid.

  • Pre-heating the Reaction Mixture: In some cases, pre-heating the mixture of the aryl halide, base, solvent, and catalyst before the addition of the boronic acid can be beneficial.[2]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for minimizing homocoupling. Optimization for specific aryl halide substrates may be necessary.

1. Degassing the Solvent:

  • Choose an appropriate aprotic solvent such as 1,4-dioxane, toluene, or THF, with the addition of a minimal amount of water necessary to dissolve the base.

  • Degas the solvent thoroughly by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.

2. Reaction Setup:

  • To a flame-dried Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).

  • Add the degassed solvent via syringe.

3. Reagent Addition (Slow Addition):

  • In a separate flame-dried flask under an inert atmosphere, dissolve the this compound (1.2 equiv.) in a minimal amount of the degassed solvent.

  • Using a syringe pump, add the boronic acid solution to the vigorously stirred reaction mixture dropwise over 30-60 minutes.

4. Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

experimental_workflow start Start degas 1. Degas Solvent (Sparging or Freeze-Pump-Thaw) start->degas setup 2. Reaction Setup (Aryl Halide, Base, Catalyst, Ligand, Solvent) Under Inert Atmosphere degas->setup prepare_ba 3. Prepare Boronic Acid Solution (In Degassed Solvent) setup->prepare_ba slow_addition 4. Slow Addition of Boronic Acid (Syringe Pump) prepare_ba->slow_addition react 5. Heat and Stir (Monitor Progress) slow_addition->react workup 6. Work-up (Quench, Extract, Dry) react->workup purify 7. Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Experimental workflow for a Suzuki-Miyaura coupling with minimized homocoupling.

References

Preventing protodeboronation of 4'-Methyl-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4'-Methyl-4-biphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing protodeboronation, a common side reaction encountered during storage and in synthetic applications such as Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of 4-methylbiphenyl, an impurity that can complicate purification and reduce the yield of the desired product in reactions like the Suzuki-Miyaura coupling. This side reaction essentially consumes the boronic acid, rendering it inactive for the intended cross-coupling.

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: The propensity for protodeboronation is influenced by several factors:

  • pH: The reaction can be catalyzed by both acidic and basic conditions. For many arylboronic acids, the rate of protodeboronation increases significantly at high pH.[3]

  • Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

  • Solvent: The presence of a proton source, such as water or alcohols, is necessary for protodeboronation to occur. While aqueous mixtures are common in Suzuki-Miyaura couplings, a high water content can be detrimental.

  • Catalyst System: In the context of cross-coupling reactions, the palladium catalyst and associated ligands can influence the rate of protodeboronation. In some cases, bulky phosphine ligands have been shown to promote this side reaction.

  • Reaction Time: Longer reaction times provide more opportunity for the boronic acid to decompose.

Q3: How can I minimize protodeboronation during a Suzuki-Miyaura coupling reaction with this compound?

A3: To minimize the formation of 4-methylbiphenyl as a byproduct, consider the following strategies:

  • Use a Milder Base: Instead of strong bases like sodium hydroxide (NaOH), opt for milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).

  • Control the Reaction Temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired coupling.

  • Use Anhydrous Solvents: Whenever possible, use anhydrous solvents to minimize the proton source. If a co-solvent is necessary, reducing the amount of water is advisable.

  • Employ a Highly Active Catalyst: An efficient catalyst can increase the rate of the Suzuki-Miyaura coupling, allowing it to outcompete the slower protodeboronation reaction.

  • Convert to a Boronic Ester: this compound can be converted to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate. These esters act as a "slow-release" source of the boronic acid during the reaction, keeping its concentration low and minimizing side reactions.[2]

Q4: How should I store this compound to ensure its stability?

A4: Proper storage is crucial to prevent degradation. Store this compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere such as nitrogen or argon. Avoid exposure to moisture and light. For long-term storage, refrigeration is recommended.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of 4-methylbiphenyl byproduct detected in the reaction mixture. The reaction conditions are promoting protodeboronation.1. Optimize the Base: Switch to a weaker, non-hydroxide base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). 2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor the progress. 3. Reduce Water Content: Use anhydrous solvents or minimize the amount of water in the reaction mixture. 4. Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to its pinacol or MIDA ester.
Low yield of the desired cross-coupled product, with significant recovery of the starting aryl halide. The catalytic cycle is inefficient, allowing time for protodeboronation to occur.1. Screen Different Palladium Catalysts and Ligands: Consider using a more active catalyst system. 2. Increase Catalyst Loading: A higher catalyst concentration can accelerate the desired reaction. 3. Ensure Anhydrous and Degassed Conditions: Oxygen can deactivate the catalyst, and water can promote protodeboronation.
Difficulty in purifying the desired product from the 4-methylbiphenyl byproduct. The polarities of the product and byproduct are very similar.The primary solution is to minimize the formation of the byproduct by optimizing the reaction conditions as described above. If purification is still challenging, consider alternative chromatographic techniques or recrystallization strategies.

Data Presentation

Table 1: Effect of Different Bases on the Protodeboronation of a Structurally Similar Arylboronic Acid.

The following data illustrates the impact of various bases on the extent of protodeboronation of 4-tert-butylphenylboronic acid, which can serve as a proxy for the behavior of this compound.

BaseCatalystYield of Protodeboronated Product (%)
NoneNone0
K₂CO₃None31
KHCO₃HKUST-135
CH₃COOKHKUST-162
Na₂CO₃HKUST-180
NEt₃HKUST-189
K₂CO₃HKUST-198

Data sourced from a study on 4-tert-butylphenylboronic acid and may not be directly representative of this compound but illustrates a general trend.[4]

Table 2: General Influence of Reaction Parameters on Protodeboronation.

ParameterEffect on Protodeboronation RateRationale
Increasing Temperature IncreasesProvides more energy to overcome the activation barrier of the reaction.
Increasing pH (Basic Conditions) IncreasesBase catalyzes the formation of the more reactive boronate species.[3]
Decreasing pH (Acidic Conditions) IncreasesAcid can catalyze the protonolysis of the C-B bond.
Presence of Water IncreasesActs as a proton source for the reaction.
Use of Bulky Phosphine Ligands May IncreaseCan sometimes favor the protodeboronation pathway.
Conversion to Boronic Ester (e.g., Pinacol, MIDA) DecreasesIncreases stability and allows for slow release of the active boronic acid.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, aiming to minimize the protodeboronation side reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and potassium phosphate.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and SPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add anhydrous dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) to achieve the desired concentration (typically 0.1-0.2 M with respect to the aryl halide).

  • Thoroughly degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Quantification of Protodeboronation using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to quantify the extent of protodeboronation in a reaction mixture.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or other suitable modifier).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or the λmax of this compound and 4-methylbiphenyl).

Procedure:

  • Prepare Standard Solutions: Create a series of standard solutions of known concentrations for both this compound and 4-methylbiphenyl in a suitable solvent (e.g., acetonitrile/water).

  • Generate Calibration Curves: Inject the standard solutions into the HPLC system and record the peak areas. Plot the peak area versus concentration for each compound to generate a calibration curve.

  • Prepare the Sample: Take an aliquot of the reaction mixture at a specific time point and quench the reaction (e.g., by cooling and diluting with a known volume of solvent). Filter the sample to remove any particulate matter.

  • Analyze the Sample: Inject the prepared sample into the HPLC system.

  • Quantify the Components: Identify the peaks corresponding to this compound and 4-methylbiphenyl based on their retention times. Use the calibration curves to determine the concentration of each component in the sample.

  • Calculate the Percentage of Protodeboronation: % Protodeboronation = [Concentration of 4-methylbiphenyl / (Concentration of 4-methylbiphenyl + Concentration of this compound)] x 100

Visualizations

Protodeboronation_Pathway A This compound B 4-Methylbiphenyl A->B C B(OH)3

Caption: General pathway of protodeboronation of this compound.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Regeneration of Catalyst Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->ArPdX Ar_prime_BOH2 This compound (Ar'-B(OH)₂) Ar_prime_BOH2->ArPdX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start High Protodeboronation Observed? check_base Is a strong base (e.g., NaOH) being used? start->check_base change_base Switch to a milder base (K₂CO₃, K₃PO₄). check_base->change_base Yes check_temp Is the reaction temperature high (>100 °C)? check_base->check_temp No end Re-evaluate Reaction change_base->end lower_temp Reduce temperature (e.g., 80 °C). check_temp->lower_temp Yes check_water Is a high concentration of water present? check_temp->check_water No lower_temp->end reduce_water Use anhydrous solvent or reduce water content. check_water->reduce_water Yes use_ester Consider using a more stable boronic ester (MIDA or pinacol). check_water->use_ester No reduce_water->end use_ester->end

Caption: A decision tree for troubleshooting protodeboronation in your experiment.

References

Technical Support Center: Suzuki Reactions with 4'-Methyl-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during Suzuki-Miyaura cross-coupling reactions involving 4'-Methyl-4-biphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings, especially with sterically hindered substrates like this compound, can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The most critical factors to consider are the catalyst system (palladium source and ligand), the choice of base and solvent, and the reaction conditions (temperature and inertness of the atmosphere).[1][2][3][4]

Q2: How does the choice of catalyst and ligand impact the reaction with this specific boronic acid?

A2: The selection of the catalyst and ligand is paramount for a successful reaction with hindered substrates.[2][3] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] For sterically hindered boronic acids, bulky, electron-rich phosphine ligands are often necessary to promote the crucial steps of the catalytic cycle.[1][3]

  • Recommended Ligands: Consider using Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos. N-heterocyclic carbene (NHC) ligands can also be highly effective.[1][3] These ligands help to stabilize the palladium catalyst and accelerate both oxidative addition and reductive elimination.[1]

  • Catalyst Precursor: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) precatalysts such as Pd(OAc)₂ can be used. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.[1][5]

Q3: I am observing significant homocoupling of the this compound. How can this be minimized?

A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen or issues with the catalyst.[4] To mitigate this:

  • Ensure a strictly inert atmosphere: Thoroughly degas your solvents and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[4][6] Oxygen can lead to catalyst decomposition and promote homocoupling.[1][4]

  • Catalyst Choice: Some catalyst systems are more prone to homocoupling. Experimenting with different palladium sources and ligands can help.[3]

  • Slow Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.[3]

Q4: What is protodeboronation and could it be the cause of my low yield?

A4: Protodeboronation is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom. This is particularly an issue with electron-deficient boronic acids, but can still occur under certain conditions.[6] To minimize protodeboronation:

  • Choice of Base: The base is crucial for the activation of the boronic acid but can also promote protodeboronation.[6][7] Using milder bases or carefully controlling the reaction conditions may be necessary.

  • Anhydrous Conditions: Where possible, using anhydrous conditions can reduce protodeboronation, although water is often required for the activity of many bases.[3]

  • Stable Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA boronate, which can release the active boronic acid species slowly during the reaction.[6]

Q5: How do I select the optimal base and solvent for my reaction?

A5: The choice of base and solvent system is critical and can significantly influence the reaction's success.[3][8]

  • Base Selection: The base activates the boronic acid for transmetalation.[7] For sterically hindered substrates, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[8] The solubility of the base is also a key consideration.

  • Solvent System: A mixture of an organic solvent and water is commonly used.[8] The organic solvent solubilizes the aryl halide and catalyst, while water is often necessary to dissolve the inorganic base.[8] Common solvent systems include dioxane/water, THF/water, and toluene/ethanol/water.[8][9] The ratio of the organic solvent to water may require optimization.[10]

Troubleshooting Summary Table
IssuePotential CauseRecommended Action
Low to No Yield Inactive catalyst or inappropriate ligand.Use fresh catalyst. Employ bulky, electron-rich ligands (e.g., XPhos, SPhos).[1][3]
Suboptimal base or solvent.Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water).[4][8]
Insufficient temperature.Gradually increase the reaction temperature.[4]
Presence of oxygen.Ensure rigorous degassing of all solvents and reagents.[1][4]
Significant Homocoupling Oxygen contamination.Improve degassing procedures.[4]
Inefficient catalyst system.Experiment with different palladium sources and ligands.[3]
Protodeboronation Inappropriate base or reaction conditions.Use a milder base, shorter reaction times, or lower temperatures. Consider using a more stable boronic acid derivative.[6]

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This is a generalized starting protocol and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol)

  • Ligand (e.g., SPhos, 0.04 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio, 5 mL)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[6]

  • Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[4][11]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Ar-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)Ln-Ar' OxAdd->Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Product Ar-Ar' Transmetalation->Product Reductive Elimination Product->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][11]

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Troubleshooting Low Yields start Low Yield Observed check_reagents Check Reagent Quality (Fresh Catalyst, Ligand, Boronic Acid) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere optimize_catalyst Optimize Catalyst System (Screen Ligands) check_atmosphere->optimize_catalyst optimize_base_solvent Optimize Base & Solvent optimize_catalyst->optimize_base_solvent optimize_temp Optimize Temperature optimize_base_solvent->optimize_temp success Improved Yield optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.

References

4'-Methyl-4-biphenylboronic acid solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding solubility issues encountered with 4'-Methyl-4-biphenylboronic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

This compound, an analog of phenylboronic acid, is generally soluble in polar organic solvents and has limited solubility in nonpolar hydrocarbon solvents. The presence of the biphenyl group makes it slightly less polar than simpler arylboronic acids. Its solubility is influenced by the solvent's polarity, the temperature, and the crystalline form of the solid.

Q2: I am having trouble dissolving this compound in my reaction solvent. What can I do?

Difficulty in dissolving this compound is a common issue. Here are a few steps you can take:

  • Increase the temperature: Gently warming the mixture can significantly increase the solubility of boronic acids.

  • Use a co-solvent: Adding a small amount of a more polar solvent in which the compound is highly soluble (e.g., methanol, THF, or DMSO) can aid in dissolution.

  • Sonication: Applying ultrasonic waves can help break up solid agglomerates and enhance the dissolution rate.

  • Ensure anhydrous conditions: Boronic acids can form boroxines (anhydrides) in the presence of water, which may have different solubility characteristics. Using anhydrous solvents can sometimes mitigate this issue.

Q3: My this compound appears to be "oiling out" instead of dissolving or crystallizing properly. Why is this happening and what should I do?

"Oiling out" occurs when a compound melts before it dissolves in a hot solvent or comes out of solution as a liquid instead of a solid during crystallization. This can be due to:

  • High concentration: The solution may be supersaturated at a temperature above the compound's melting point.

  • Impurities: The presence of impurities can lower the melting point of the compound.

To resolve this, you can try adding a small amount of a "good" solvent (one in which it is highly soluble) to the hot mixture to fully dissolve the oil, and then allow it to cool slowly.

Q4: Are there any known stability issues with this compound in solution?

Yes, boronic acids, in general, can be susceptible to degradation. Key factors affecting the stability of this compound in solution include:

  • Moisture: Can lead to the formation of cyclic trimeric anhydrides (boroxines).[1]

  • Oxygen: The carbon-boron bond can be susceptible to oxidation, leading to protodeboronation, especially at physiological pH.[1]

  • Heat and Light: Can accelerate degradation pathways.[1]

  • pH: Both acidic and basic conditions can promote protodeboronation.[1]

It is recommended to store solutions in a cool, dark place and under an inert atmosphere for long-term stability.

Solubility Data

While specific quantitative solubility data for this compound is not extensively available in the public literature, the following tables provide a qualitative summary and quantitative data for the closely related phenylboronic acid, which can serve as a useful proxy.

Qualitative Solubility of this compound

Solvent ClassSolvent ExamplesExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe boronic acid moiety can form strong hydrogen bonds with protic solvents.[1]
Polar Aprotic DMSO, DMF, THF, AcetoneSoluble to Moderately SolubleThe polarity of these solvents can solvate the polar functional groups of the molecule.[1]
Ethers Diethyl Ether, DioxaneModerately SolublePhenylboronic acid shows high solubility in ethers.[2][3]
Halogenated Chloroform, DichloromethaneModerately SolublePhenylboronic acid exhibits moderate solubility in chloroform.[2][3]
Nonpolar Toluene, Hexane, MethylcyclohexaneSparingly Soluble to InsolubleThe overall polarity is too high for significant interaction with nonpolar solvents.[1][2][3]

Quantitative Solubility of Phenylboronic Acid in Various Organic Solvents (as a proxy)

SolventTemperature (°C)Solubility (mole fraction, x)
Acetone20~0.15
40~0.30
Chloroform20~0.05
40~0.12
Dipropyl ether20~0.08
40~0.20
Methylcyclohexane20<0.01
40<0.01

Note: This data is for phenylboronic acid and is intended to provide a general indication of solubility trends. Actual solubilities of this compound may vary.

Troubleshooting Guides

Issue 1: Poor Solubility in a Chosen Reaction Solvent

This guide provides a systematic approach to address poor solubility of this compound.

Caption: A workflow for troubleshooting poor solubility issues.

Issue 2: Compound Purification Challenges Due to Co-elution with Impurities

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for tailing.

G Purification Strategy for Boronic Acid start Start: Impure Product extraction Perform Acid/Base Extraction start->extraction extraction_details Dissolve crude product in an organic solvent (e.g., EtOAc). Wash with aqueous base (e.g., 1M NaOH) to extract the boronic acid into the aqueous layer as its boronate salt. extraction->extraction_details acidify_extract Acidify the aqueous layer (e.g., with HCl) and re-extract the purified boronic acid with an organic solvent. extraction_details->acidify_extract check_purity1 Check Purity (e.g., NMR, LC-MS) acidify_extract->check_purity1 pure_product Pure Product Obtained check_purity1->pure_product Purity Acceptable recrystallization Attempt Recrystallization check_purity1->recrystallization Purity Not Acceptable recrystallization_details Screen for a suitable solvent system (single or mixed). A good system is one in which the compound is soluble when hot and sparingly soluble when cold. recrystallization->recrystallization_details check_purity2 Check Purity recrystallization_details->check_purity2 check_purity2->pure_product Purity Acceptable derivatization Consider Derivatization check_purity2->derivatization Purity Not Acceptable derivatization_details React with diethanolamine to form a crystalline adduct which can be isolated by filtration and then hydrolyzed back to the pure boronic acid. derivatization->derivatization_details derivatization_details->pure_product

Caption: A decision tree for purifying this compound.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is a reliable method for determining the thermodynamic solubility of a compound in a given solvent.[1]

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the organic solvent to be tested. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to stand to let the undissolved solid settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved this compound in the aliquot using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) against a calibration curve prepared with known concentrations of the compound in the same solvent.

G Shake-Flask Solubility Determination Workflow start Start add_excess Add excess solid to solvent in a vial start->add_excess equilibrate Seal and agitate at constant temperature for 24-48 hours add_excess->equilibrate phase_separation Allow solid to settle (or centrifuge) equilibrate->phase_separation sample Withdraw a clear aliquot of the supernatant phase_separation->sample quantify Quantify concentration (e.g., HPLC, UV-Vis) sample->quantify end End: Solubility Determined quantify->end

Caption: A workflow for the shake-flask solubility determination method.

References

Technical Support Center: 4'-Methyl-4-biphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4'-Methyl-4-biphenylboronic acid in their experiments. The focus is on identifying and mitigating common side reactions to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges encountered during experiments with this compound, with a focus on minimizing the formation of byproducts in Suzuki-Miyaura cross-coupling reactions.

Q1: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting boronic acid. What is this side reaction and what is its primary cause?

A1: This common side reaction is known as homocoupling , where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this would result in the formation of 4,4'-di(p-tolyl)biphenyl. The primary cause of homocoupling in Suzuki-Miyaura reactions is often the presence of oxygen.[1] Oxygen can promote the oxidative homocoupling of the boronic acid.[1]

Q2: How can I minimize the formation of the homocoupling byproduct in my Suzuki-Miyaura reaction?

A2: To suppress homocoupling, the rigorous exclusion of oxygen is critical. This can be achieved by:

  • Degassing Solvents: Thoroughly degas all solvents and water used in the reaction. This can be done by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using a freeze-pump-thaw technique.[1]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas. This is best achieved using Schlenk lines or a glovebox.[1]

  • Catalyst Choice: While Pd(II) precursors like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) species. Incomplete reduction can lead to side reactions, including homocoupling. Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes mitigate this issue.[1]

Q3: My reaction is sluggish, and despite my efforts to exclude oxygen, I'm still observing homocoupling byproducts. What other parameters can I adjust?

A3: If oxygen has been rigorously excluded, consider the following optimizations:

  • Base Selection: The choice of base can significantly impact the reaction outcome. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The optimal base is often solvent and substrate-dependent. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ have been shown to be effective.[2]

  • Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used.[2]

  • Ligand Selection: The ligand stabilizes the palladium catalyst and influences its reactivity. Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling over homocoupling.[3]

  • Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions, including homocoupling. However, this may also decrease the rate of the desired reaction, so optimization is key.[1]

Q4: I've noticed a byproduct that corresponds to the replacement of the boronic acid group with a hydrogen atom. What is this side reaction and how can I prevent it?

A4: This side reaction is called protodeboronation , and it is a common challenge in Suzuki-Miyaura coupling.[4] It involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. For this compound, this would result in the formation of 4-methylbiphenyl.

To minimize protodeboronation, consider the following strategies:

  • Anhydrous Conditions: Since water can be a proton source for this reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases like potassium fluoride (KF) or weaker carbonate bases.

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can reduce the rate of protodeboronation.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Therefore, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction closely to avoid unnecessarily long reaction times.

Data Presentation

The following tables summarize quantitative data on the effect of reaction conditions on the yield of the desired cross-coupled product and the formation of the homocoupling byproduct.

Table 1: Effect of Reactant Molar Ratio on Product and Byproduct Yield

EntryMolar Ratio (Aryl-X : 4'-Methylphenylboronic acid)Base (Equivalents)Yield of 4-Methylbiphenyl (%)Yield of 4,4'-Dimethylbiphenyl (Homocoupling Byproduct) (%)
11 : 1.01.5~80~5
21 : 1.21.5~98~7
31 : 1.51.5~98~10
41 : 1.22.0~95~12
51 : 1.22.5~92~15

Data adapted from a flow-through Suzuki cross-coupling reaction of bromobenzene with 4-methylphenylboronic acid, which serves as a close model for the reactivity of this compound.[5]

Table 2: Comparative Study of Different Bases in a Model Suzuki-Miyaura Coupling Reaction

BaseTypical Yield Range (%)Notes
Na₂CO₃70-98%A common and effective base, but stronger bases may be needed for challenging substrates.[6][7]
K₂CO₃60-95%Another widely used carbonate base.[3]
K₃PO₄85-99%A stronger base, often effective for sterically hindered or electron-deficient partners.[8]
Cs₂CO₃90-99%A strong and highly effective base, particularly for difficult couplings.[2]
Organic Bases (e.g., Et₃N)Lower yields generallyTypically less effective than inorganic bases for activating the boronic acid.[6]

This table provides a general comparison of bases in Suzuki-Miyaura reactions. The optimal base should be determined empirically for each specific reaction.

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific experimental setups.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene (degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, this compound, and potassium carbonate.

  • Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene. Add this solution to the Schlenk flask via syringe.

  • Solvent Addition: Add degassed toluene and degassed water to the reaction flask via syringe. A typical solvent ratio is 5:1 toluene to water.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[9]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)Ln pd_complex Ar-Pd(II)Ln-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)Ln-Ar' pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex base Base base->pd_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Improve degassing procedure: - Sparging with inert gas - Freeze-pump-thaw cycles check_oxygen->deoxygenate No check_catalyst Is a Pd(II) precatalyst being used? check_oxygen->check_catalyst Yes deoxygenate->check_oxygen use_pd0 Switch to a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) check_catalyst->use_pd0 Yes optimize_conditions Optimize other reaction parameters: - Base selection - Solvent system - Ligand choice - Temperature check_catalyst->optimize_conditions No use_pd0->optimize_conditions solution Reduced Homocoupling optimize_conditions->solution

Caption: A troubleshooting workflow for minimizing homocoupling side reactions.

Troubleshooting_Protodeboronation start Significant Protodeboronation Detected check_conditions Are aqueous/protic conditions being used? start->check_conditions use_anhydrous Switch to anhydrous solvents and reagents check_conditions->use_anhydrous Yes check_base Is a strong base being used in aqueous media? check_conditions->check_base No use_anhydrous->check_base use_milder_base Consider a milder base (e.g., KF) or a non-aqueous base check_base->use_milder_base Yes check_boron_source Is a boronic acid being used directly? check_base->check_boron_source No use_milder_base->check_boron_source use_boronic_ester Convert to a more stable boronic ester (e.g., pinacol ester) check_boron_source->use_boronic_ester Yes optimize_temp_time Optimize reaction temperature and time: - Lower temperature - Shorter reaction time check_boron_source->optimize_temp_time No use_boronic_ester->optimize_temp_time solution Minimized Protodeboronation optimize_temp_time->solution

Caption: A logical workflow for troubleshooting protodeboronation side reactions.

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 4'-Methyl-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the reaction temperature in Suzuki-Miyaura couplings involving 4'-Methyl-4-biphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for Suzuki-Miyaura couplings with this compound?

A1: A general starting point for the reaction temperature is between 80°C and 110°C.[1] However, the optimal temperature is highly dependent on the specific substrates, catalyst system, solvent, and base used.[2] It is often necessary to screen a range of temperatures to find the ideal conditions for a particular reaction.

Q2: How does reaction temperature influence the product yield and purity?

A2: Temperature has a significant impact on both the rate of reaction and the formation of byproducts. Increasing the temperature generally accelerates the reaction, leading to higher conversion of starting materials. However, excessively high temperatures can promote side reactions such as homocoupling of the boronic acid, protodeboronation (replacement of the boronic acid group with a hydrogen), and catalyst decomposition, which can decrease the overall yield and purity of the desired product.[1][2]

Q3: What are the common side reactions observed at non-optimal temperatures?

A3: At temperatures that are too high, you may observe an increase in:

  • Homocoupling: The self-coupling of this compound to form 4,4'-dimethylbiphenyl.

  • Protodeboronation: The loss of the boronic acid functional group from the starting material.[1]

  • Dehalogenation: If your coupling partner is an aryl halide, the halogen can be replaced by a hydrogen atom.

  • Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.[2]

At temperatures that are too low, the primary issue is typically a slow or incomplete reaction, resulting in low conversion of the starting materials.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Conversion Reaction temperature is too low.Gradually increase the temperature in 10-20°C increments.[1]
Inactive catalyst.Ensure the palladium catalyst is fresh and handled under an inert atmosphere.
Improper base.The chosen base may not be strong enough or soluble at the reaction temperature. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).
Significant Byproduct Formation (e.g., Homocoupling) Reaction temperature is too high.Decrease the reaction temperature in 10°C increments.
Presence of oxygen.Ensure the reaction is set up under a strict inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
Inefficient catalyst system.Screen different palladium catalysts and phosphine ligands. Bulky, electron-rich ligands can sometimes suppress side reactions.[1]
Low Yield Despite Good Conversion Protodeboronation of this compound.This can be exacerbated by high temperatures and the presence of water. Consider using anhydrous solvents and a milder base.
Catalyst decomposition.If the reaction mixture turns black, this may indicate catalyst precipitation. A lower reaction temperature or a more stable catalyst/ligand system may be required.[2]

Data Presentation

Table 1: Effect of Temperature on the Yield of Analogous Suzuki-Miyaura Coupling Reactions

Aryl Halide Boronic Acid Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
4-BromoacetophenonePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O30Low[3]
4-BromoacetophenonePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O50Moderate[3]
4-BromoacetophenonePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O80High[3]
4-BromoacetophenonePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O100High[3]
IodobenzenePhenylboronic acidPd(PPh₃)₄Na₂CO₃Benzene/H₂O8084[4]
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O70~50
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10Na₂CO₃H₂O110~90

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura coupling reaction involving this compound. This protocol should be optimized for your specific substrates and laboratory conditions.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromobiphenyl) (1.0 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., Toluene/Water 4:1, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

  • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

The following diagrams illustrate key aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)L2-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_temp Is Temperature Optimized? start->check_temp adjust_temp Screen Temperatures (e.g., 80-120°C) check_temp->adjust_temp No check_catalyst Is Catalyst System Active? check_temp->check_catalyst Yes adjust_temp->check_catalyst screen_catalyst Screen Catalysts and Ligands check_catalyst->screen_catalyst No check_base Is Base Effective? check_catalyst->check_base Yes screen_catalyst->check_base screen_base Screen Bases (e.g., K2CO3, Cs2CO3) check_base->screen_base No check_reagents Are Reagents Pure & Anhydrous? check_base->check_reagents Yes screen_base->check_reagents purify_reagents Use Fresh/Purified Reagents & Solvents check_reagents->purify_reagents No end Improved Yield check_reagents->end Yes purify_reagents->end

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura couplings.

References

Technical Support Center: 4'-Methyl-4-biphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the use of 4'-Methyl-4-biphenylboronic acid in chemical reactions, with a particular focus on the impact of an inert atmosphere on reaction success.

Frequently Asked Questions (FAQs)

Q1: Is an inert atmosphere strictly necessary for reactions involving this compound?

A1: For many common applications, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the use of an inert atmosphere (typically nitrogen or argon) is highly recommended.[1][2] The active form of the palladium catalyst, Pd(0), is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and significantly lower reaction yields.[2] Furthermore, oxygen can promote undesirable side reactions, such as the homocoupling of the boronic acid.

However, with the development of more robust and air-stable catalyst systems, such as those utilizing certain palladacycles or palladium on carbon (Pd/C), successful couplings can sometimes be achieved without rigorous exclusion of air.[3] The necessity of an inert atmosphere is therefore dependent on the specific catalyst and ligands employed in the reaction.

Q2: What are the primary side reactions observed when using this compound without an inert atmosphere?

A2: The most prevalent side reaction when performing a Suzuki-Miyaura coupling in the presence of oxygen is the oxidative homocoupling of this compound. This results in the formation of a symmetric biaryl byproduct, which consumes the starting material and complicates the purification of the desired product. Another significant issue is the oxidation and deactivation of the palladium catalyst, leading to a stalled or incomplete reaction.

Q3: I am observing significant protodeboronation in my reaction. What is causing this and how can I prevent it?

A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and can be more pronounced with certain boronic acids. To minimize protodeboronation, it is advisable to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere to exclude moisture.

Q4: My reaction is not proceeding to completion, even under an inert atmosphere. What are other potential issues?

A4: If your reaction is failing despite the use of an inert atmosphere, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your palladium catalyst and any associated ligands are fresh and have been stored correctly.

  • Reagent Purity: Verify the purity of your this compound and the coupling partner.

  • Base Selection: The choice of base is critical and can significantly impact the reaction outcome. Ensure the base is appropriate for your specific reaction conditions.

  • Solvent Degassing: Even with an inert atmosphere, dissolved oxygen in your solvents can be detrimental. It is best practice to degas all solvents prior to use.

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions involving this compound, with a focus on the role of the reaction atmosphere.

Problem: Low or No Product Formation

Initial Checks:

  • Inert Atmosphere Integrity:

    • Question: Was the reaction performed under a consistently maintained inert atmosphere (e.g., nitrogen or argon)?

    • Action: If not, repeat the reaction using proper inert atmosphere techniques, such as a Schlenk line or a glovebox. Ensure all glassware is oven-dried to remove moisture.

  • Solvent Degassing:

    • Question: Were the solvents degassed prior to use?

    • Action: Degas solvents by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.

  • Catalyst and Ligand Integrity:

    • Question: Are the palladium catalyst and any phosphine ligands fresh and stored under inert conditions?

    • Action: Use fresh catalyst and ligands. Phosphine ligands are particularly prone to oxidation.

Data Presentation: Impact of Inert Atmosphere on Yield

The following table provides representative yields for a Suzuki-Miyaura coupling reaction between an aryl halide and an arylboronic acid, illustrating the general effect of an inert atmosphere. While this data is for a model reaction with 4-tolylboronic acid, it is indicative of the expected trend for reactions with this compound.

Atmospheric ConditionCatalyst SystemSolventBaseTemperature (°C)Time (h)Isolated Yield (%)
Inert Atmosphere (Nitrogen) Pd(OAc)₂ / SPhosToluene/H₂OK₃PO₄1002~95%
Ambient Air Pd(OAc)₂ / SPhosToluene/H₂OK₃PO₄1002~40-60%
Ambient Air Pd/CEthanol/H₂OK₂CO₃804~85-95%

Note: The yields presented are based on literature reports for similar arylboronic acids and are for illustrative purposes. Actual yields may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol is recommended for achieving high yields and minimizing side reactions.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask and magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the aryl halide, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

  • Degas the toluene and water by sparging with nitrogen or argon for 20 minutes.

  • Using a syringe, add the degassed toluene and water to the reaction flask under a positive pressure of the inert gas.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling in Air (with Robust Catalyst)

This protocol may be suitable for less sensitive substrates and robust catalyst systems.

Materials:

  • This compound (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • 10% Palladium on Carbon (Pd/C, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Ethanol (10 mL)

  • Water (10 mL)

  • Round-bottom flask and magnetic stir bar

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound, the aryl halide, 10% Pd/C, and potassium carbonate.

  • Add the ethanol and water to the flask.

  • Heat the mixture to 80°C with vigorous stirring. The reaction can be left open to the atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

  • Remove the ethanol from the filtrate under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_atmosphere Inert Atmosphere Used? start->check_atmosphere check_degassing Solvents Degassed? check_atmosphere->check_degassing Yes implement_inert Action: Repeat with Inert Atmosphere check_atmosphere->implement_inert No check_catalyst Catalyst/Ligand Integrity? check_degassing->check_catalyst Yes degas_solvents Action: Degas Solvents check_degassing->degas_solvents No use_fresh_catalyst Action: Use Fresh Catalyst/Ligands check_catalyst->use_fresh_catalyst No other_issues Investigate Other Issues: - Base Selection - Reagent Purity - Temperature check_catalyst->other_issues Yes end Improved Yield implement_inert->end degas_solvents->end use_fresh_catalyst->end other_issues->end

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.

Experimental Workflow Comparison

Experimental_Workflows cluster_inert Inert Atmosphere Protocol cluster_air Ambient Air Protocol inert_setup 1. Setup in Schlenk Flask inert_purge 2. Evacuate and Backfill with Inert Gas (3x) inert_setup->inert_purge inert_reagents 3. Add Reagents inert_purge->inert_reagents inert_solvents 4. Add Degassed Solvents inert_reagents->inert_solvents inert_reaction 5. Heat under Inert Gas inert_solvents->inert_reaction inert_workup 6. Workup and Purification inert_reaction->inert_workup air_setup 1. Setup in Round-Bottom Flask air_reagents 2. Add Reagents (including robust catalyst) air_setup->air_reagents air_solvents 3. Add Solvents air_reagents->air_solvents air_reaction 4. Heat in Air air_solvents->air_reaction air_workup 5. Workup and Purification air_reaction->air_workup

Caption: Comparison of experimental workflows for inert vs. ambient conditions.

References

Troubleshooting catalyst deactivation with 4'-Methyl-4-biphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation and other common issues encountered when using 4'-Methyl-4-biphenylboronic acid in catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve experimental challenges.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you navigate common experimental failures.

Q1: My Suzuki-Miyaura reaction has a low or no yield. What are the primary causes related to the boronic acid and catalyst?

A1: Low or zero yield is a frequent issue that can often be traced back to reagent quality or catalyst health. The most common culprits include:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1] Additionally, aggregation of palladium nanoparticles can lead to the formation of palladium black, which has significantly lower catalytic activity.[2][3]

  • Boronic Acid Impurity: this compound is often sold containing varying amounts of its cyclic anhydride, known as a boroxine.[4] Boroxines are less reactive and can interfere with the catalytic cycle.

  • Protodeborylation: This is a key side reaction where the boronic acid group is replaced by a hydrogen atom, consuming your starting material without forming the desired product.[1][5] This is often promoted by excessive water or high temperatures.[1]

  • Poor Reagent Quality: Ensure your solvent is anhydrous and degassed, and the base is of high purity.[1] Oxygen is detrimental as it can lead to both catalyst oxidation and homocoupling of the boronic acid.[1][6]

Q2: My reaction starts, but then stalls before reaching completion. Why is this happening?

A2: A stalling reaction is a classic sign of catalyst deactivation during the reaction. Potential causes include:

  • Gradual Catalyst Aggregation: The catalytic cycle involves soluble palladium species, but these can aggregate over time to form less active palladium black.[3] This may be visible as a darkening or blackening of the reaction mixture.

  • Product Inhibition: In some cases, the biphenyl product can adsorb strongly to the surface of a heterogeneous or nanoparticle catalyst, blocking active sites and preventing further reaction.[7]

  • Ligand Degradation: Phosphine-based ligands are susceptible to oxidation, especially if the inert atmosphere is not rigorously maintained throughout the reaction.[1] Degraded ligands can no longer effectively stabilize the palladium catalyst, leading to its deactivation.

Q3: I'm observing a significant amount of 4,4'-dimethyl-1,1'-biphenyl as a byproduct. What is causing this homocoupling?

A3: The formation of symmetrical biaryls from the boronic acid is known as homocoupling. This undesired side reaction is typically caused by:

  • Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids.[6] Rigorous degassing of solvents and maintaining a strict inert atmosphere is crucial for suppression.

  • Use of Pd(II) Precatalysts: When using a Pd(II) source like Pd(OAc)₂, the reduction to the active Pd(0) can be initiated by the homocoupling of two boronic acid molecules.[6] While this activates the catalyst, it also consumes your starting material.

  • Base and Temperature Effects: The choice of base and reaction temperature can influence the rate of homocoupling. Some copper impurities, even at trace levels, can also catalyze this reaction.[8][9][10]

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered in reactions involving this compound.

G start Low / No Yield or Stalled Reaction check_reagents 1. Verify Reagent Quality start->check_reagents Is Boronic Acid pure? check_conditions 2. Assess Reaction Conditions start->check_conditions Are conditions optimized? check_catalyst 3. Evaluate Catalyst System start->check_catalyst Is catalyst system robust? purify_ba Purify Boronic Acid (See Protocol 1) check_reagents->purify_ba use_fresh Use Fresh, Anhydrous, Degassed Solvents & Base check_reagents->use_fresh optimize_base Screen Milder Bases (e.g., K3PO4, KF) check_conditions->optimize_base optimize_temp Lower Temperature & Reduce Reaction Time check_conditions->optimize_temp inert_atm Ensure Rigorous Inert Atmosphere (Ar/N2) check_conditions->inert_atm change_ligand Screen Different Ligands (e.g., Buchwald-type) check_catalyst->change_ligand change_precatalyst Use Pd(0) Source or Modern Precatalyst check_catalyst->change_precatalyst solution Improved Yield purify_ba->solution use_fresh->solution optimize_base->solution optimize_temp->solution inert_atm->solution change_ligand->solution change_precatalyst->solution G pd0 Pd(0)Lu2082 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar-X deactivation Deactivation Pathways pd0->deactivation pd_complex R-Pd(II)-X Lu2082 oxidative_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'B(OH)u2082 biaryl_complex R-Pd(II)-R' Lu2082 transmetal->biaryl_complex homocoupling Homocoupling (Ou2082) transmetal->homocoupling protodeborylation Protodeborylation (Hu2082O) transmetal->protodeborylation reductive_elim Reductive Elimination biaryl_complex->reductive_elim Ar-Ar' reductive_elim->pd0 pd_black Pd Black (Inactive) deactivation->pd_black Aggregation oxidized_pd Oxidized Pd(II) (Inactive) deactivation->oxidized_pd Ou2082

References

Technical Support Center: Post-Reaction Purification of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of boronic acid impurities after reaction completion.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My primary purification method (e.g., standard silica gel chromatography) is failing to remove boronic acid impurities. What are my next steps?

A1: Boronic acids can be challenging to remove using standard chromatography due to their polarity and potential for interaction with the stationary phase. If you are facing difficulties, consider the following alternative strategies:

  • Extractive Work-up: Modify your work-up procedure to selectively remove the acidic boronic acid.

  • Scavenger Resins: Employ solid-supported scavengers that selectively bind to boronic acids.

  • Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification.

  • Derivatization: Convert the boronic acid into a more easily separable derivative, such as a trifluoroborate salt or a diethanolamine adduct.

Q2: I am observing streaking and poor separation of my compound during silica gel chromatography. Could this be caused by boronic acid impurities?

A2: Yes, the presence of boronic acids can lead to streaking and poor chromatographic performance. This is often due to the interaction of the acidic boronic acid with the silica surface. To mitigate this, you can try:

  • Using a less polar eluent system: If your compound of interest is significantly less polar than the boronic acid.

  • Treating the silica gel: Impregnating the silica gel with boric acid can suppress the undesired over-adsorption of boronic esters.

  • Switching to a different stationary phase: Alumina (neutral or basic) can sometimes provide better separation for compounds that are sensitive to the acidic nature of silica gel.

Q3: How can I remove residual boronic acid from a reaction mixture if my desired product is also polar?

A3: When both your product and the boronic acid impurity are polar, standard chromatography can be ineffective. In such cases, consider these targeted approaches:

  • Sorbitol Extraction: This method relies on the specific interaction between diols (like sorbitol) and boronic acids to selectively pull the boronic acid into an aqueous phase.[1]

  • Scavenger Resins: Resins functionalized with diethanolamine (DEAM) or diol groups are highly effective at sequestering boronic acids from a solution containing other polar molecules.[2][3][4]

  • Formation of Diethanolamine Adducts: Reacting the crude mixture with diethanolamine can precipitate the boronic acid as a crystalline adduct, which can then be filtered off.[1][5]

Q4: Are there any simple work-up procedures to remove the bulk of boronic acid impurities before chromatography?

A4: Yes, a simple acid-base extraction is often a good first step. By washing the organic layer with a basic aqueous solution (e.g., 1M NaOH), the acidic boronic acid will be deprotonated and partitioned into the aqueous phase.[6] This can significantly reduce the amount of boronic acid impurity before proceeding with other purification methods.

Q5: I need to purify a boronic ester. What is the best way to remove the corresponding boronic acid?

A5: The purification of boronic esters can be complicated by their potential hydrolysis back to the boronic acid on silica gel.[7] Consider the following:

  • Boric Acid-Treated Silica Gel: Using silica gel impregnated with boric acid can improve the recovery of boronic esters during chromatography.[7]

  • Sorbitol Extraction: This technique is particularly useful for separating boronic esters from their corresponding acids, as the sorbitol will selectively complex with the free boronic acid.[1][8]

  • Formation of Diethanolamine Adducts: This method can be used to selectively remove the free boronic acid from the boronic ester.[1]

Purification Methodologies: A Comparative Overview

The choice of purification method depends on several factors, including the properties of the desired compound, the nature of the boronic acid impurity, and the scale of the reaction. The following table summarizes key quantitative data for common purification techniques.

Purification MethodTypical Recovery YieldTypical Final PurityKey AdvantagesCommon Limitations
Acid-Base Extraction >90% (for organic product)Variable, depends on product propertiesSimple, inexpensive, and effective for initial bulk removal.Not suitable for acid- or base-sensitive compounds. Emulsion formation can be an issue.
Sorbitol Extraction High>95%Highly selective for boronic acids.[1] Mild conditions.Requires an aqueous work-up. May not be suitable for highly water-soluble products.
Crystallization/Recrystallization 70-95%>99%Can provide very high purity. Scalable.Product must be a solid. Finding a suitable solvent system can be time-consuming.
Silica Gel Chromatography 50-90%VariableWidely applicable.Can be challenging for polar boronic acids and esters due to interactions with silica.[9]
Scavenger Resins (e.g., DEAM, Diol) >95% (for product)>98%High selectivity and efficiency.[2] Simple filtration-based work-up.Cost of scavenger resins can be higher than other methods.
Diethanolamine Adduct Formation >90% (for product)>98%Forms crystalline, easily filterable adducts with boronic acids.[1][5]Requires an additional reaction step. Adduct may not always be crystalline.
Conversion to Trifluoroborate Salts 80-95%>98%Trifluoroborates are often crystalline and stable.[10]Requires a two-step process (formation and potential hydrolysis back to boronic acid).

Detailed Experimental Protocols

Protocol 1: Acid-Base Extractive Work-up

This protocol is a general method for removing acidic boronic acid impurities from a reaction mixture containing a neutral or basic organic product.

Materials:

  • Crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)

  • 1 M Aqueous NaOH solution

  • 1 M Aqueous HCl solution (for back-extraction if desired)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M aqueous NaOH solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently.

  • Allow the layers to separate. The boronic acid will be deprotonated to the boronate salt and dissolve in the aqueous layer.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1 M NaOH solution (steps 2-5) one or two more times to ensure complete removal.

  • Wash the organic layer with an equal volume of brine to remove any residual base and dissolved water.

  • Drain the aqueous layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is effective for the selective removal of boronic acids by converting them into crystalline diethanolamine (DEA) adducts.

Materials:

  • Crude reaction mixture containing the boronic acid impurity

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Diethanolamine (1.1 equivalents relative to the boronic acid)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of anhydrous diethyl ether.

  • Add diethanolamine (1.1 equivalents) to the solution while stirring.

  • A white precipitate of the boronic acid-DEA adduct should form within minutes.[5]

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Isolate the precipitate by vacuum filtration.

  • Wash the precipitate with cold diethyl ether.

  • The filtrate contains the purified product. Concentrate the filtrate under reduced pressure to recover the product.

  • To recover the boronic acid from the adduct (if desired), the solid can be treated with an aqueous acid (e.g., 1 M HCl) and extracted with an organic solvent.

Protocol 3: Boronic Acid Removal using a Scavenger Resin

This protocol describes the use of a silica-based diethanolamine (DEAM) scavenger resin for the removal of boronic acid impurities.

Materials:

  • Crude reaction mixture in an appropriate organic solvent (e.g., DCM, THF)

  • SiliaBond DEAM resin (or similar boronic acid scavenger)

  • Reaction vessel with stirring

  • Filtration apparatus

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent.

  • Add the SiliaBond DEAM resin (typically 3-5 equivalents relative to the boronic acid impurity).

  • Stir the suspension at room temperature. The reaction time will depend on the specific boronic acid and substrate, but is often complete within 1-4 hours. Monitor the reaction by TLC or LC-MS to determine completion.

  • Once the boronic acid is consumed, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Visual Workflows

The following diagrams illustrate the workflows for the described purification techniques.

Extractive_Workup cluster_workflow Acid-Base Extractive Workup start Crude Reaction Mixture (Organic Phase) add_base Add Aqueous Base (e.g., 1M NaOH) start->add_base separate Separate Layers add_base->separate organic_layer Organic Layer (Purified Product) separate->organic_layer Product aqueous_layer Aqueous Layer (Boronate Salt) separate->aqueous_layer Impurity wash Wash with Brine organic_layer->wash dry Dry Organic Layer wash->dry end Concentrate to Obtain Product dry->end Scavenger_Resin_Workflow cluster_workflow Scavenger Resin Purification start Crude Reaction Mixture in Solution add_resin Add Boronic Acid Scavenger Resin start->add_resin stir Stir at Room Temperature add_resin->stir filter Filter to Remove Resin stir->filter resin Resin with Bound Boronic Acid filter->resin Impurity filtrate Filtrate (Purified Product) filter->filtrate Product end Concentrate to Obtain Product filtrate->end Adduct_Formation_Workflow cluster_workflow Diethanolamine Adduct Formation start Crude Reaction Mixture in Solution add_dea Add Diethanolamine start->add_dea precipitate Precipitation of DEA-Boronic Acid Adduct add_dea->precipitate filter Filter Mixture precipitate->filter solid_adduct Solid Adduct (Impurity) filter->solid_adduct Impurity filtrate Filtrate (Purified Product) filter->filtrate Product end Concentrate to Obtain Product filtrate->end

References

Technical Support Center: Ligand Effects on the Efficiency of 4'-Methyl-4-biphenylboronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Suzuki-Miyaura cross-coupling of 4'-Methyl-4-biphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of ligands used for the Suzuki-Miyaura cross-coupling of this compound, and how do they differ?

A1: The most common ligands are phosphine-based, particularly bulky and electron-rich monophosphine ligands from the biarylphosphine family. These are effective for sterically demanding substrates.[1][2] N-Heterocyclic carbenes (NHCs) are another powerful class of ligands, often providing highly stable and active catalysts.[3] The primary difference lies in their steric and electronic properties, which significantly influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[1][4]

Q2: How does the choice of phosphine ligand impact the yield and reaction time in the cross-coupling of sterically hindered substrates like this compound?

A2: Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the Suzuki-Miyaura coupling, especially with sterically hindered substrates.[1] Ligands like SPhos and XPhos are versatile and highly effective for a broad range of substrates, including those that are sterically demanding.[1] The increased steric bulk can promote the formation of the active monoligated palladium species, while high electron density at the phosphorus atom facilitates oxidative addition.[2]

Q3: What are the initial checks to perform when a Suzuki-Miyaura coupling with this compound results in a low yield?

A3: When experiencing low yields, a systematic check of your reagents and reaction setup is crucial. Key areas to investigate include:

  • Catalyst and Ligand Integrity: Ensure the palladium catalyst and phosphine ligand are fresh and have been stored under an inert atmosphere to prevent degradation and oxidation.[5]

  • Reagent Quality: Verify the purity of the this compound and the aryl halide. Boronic acids can degrade over time.[6]

  • Solvent and Base Purity: Use anhydrous and properly degassed solvents, as oxygen can deactivate the Pd(0) catalyst.[5] Ensure the base is of high purity and anhydrous if required by the protocol.

  • Inert Atmosphere: The exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling side reactions.[5][6]

Q4: What causes protodeboronation of this compound, and how can it be minimized?

A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by the presence of water and strong bases.[6] To minimize protodeboronation:

  • Use Milder Bases: Consider using bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce this side reaction.[6]

  • Use Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can protect it from premature decomposition.[5]

Q5: What leads to the homocoupling of this compound, and what are the strategies to prevent it?

A5: Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl. The primary cause is often the presence of oxygen, which can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6][7] To prevent this:

  • Rigorous Degassing: Thoroughly degas the solvent and reaction mixture to remove dissolved oxygen.

  • Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas like argon or nitrogen.[5]

Troubleshooting Guides

Problem Potential Cause(s) Recommended Solution(s)
Low to No Yield 1. Inactive catalyst or degraded ligand.[5] 2. Inadequate degassing (presence of oxygen).[6] 3. Impure reagents (boronic acid, aryl halide).[6] 4. Incorrect base or solvent.[6]1. Use fresh catalyst and ligand. Consider using a more robust pre-catalyst. 2. Ensure thorough degassing of solvents and maintain a strict inert atmosphere. 3. Use high-purity reagents. Consider recrystallizing the boronic acid if degradation is suspected. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Toluene/Water, Dioxane/Water).
Significant Protodeboronation 1. Presence of water or other protic sources.[6] 2. Use of a strong base.[6]1. Use anhydrous solvents and reagents. 2. Switch to a milder base such as KF or K₃PO₄. 3. Convert the boronic acid to a more stable pinacol ester.[5]
Homocoupling of Boronic Acid 1. Presence of oxygen.[6][7] 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Improve the degassing procedure of the solvent and reaction mixture. 2. Use a direct Pd(0) source (e.g., Pd(PPh₃)₄) or ensure efficient in-situ reduction of the Pd(II) precatalyst.
Formation of Dehalogenated Starting Material 1. Presence of a hydride source in the reaction mixture.1. Use high-purity, dry solvents. 2. Consider changing the base, as some bases can act as hydride sources.
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Low catalyst loading.1. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC/LC-MS. 2. Increase the catalyst and ligand loading.

Data Presentation

Table 1: Representative Performance of Common Phosphine Ligands in Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides

The following data is a summary of typical performances and may vary based on specific substrates and reaction conditions.

LigandLigand ClassTypical Catalyst Loading (mol%)Temperature (°C)Time (h)Typical Yield (%)Reference
SPhosBiaryl Phosphine0.5 - 1.0Room Temp - 1002 - 12> 90[1]
XPhosBiaryl Phosphine0.5 - 1.0Room Temp - 1002 - 12> 90[1]
P(t-Bu)₃Trialkylphosphine1.0 - 2.0Room Temp - 8012 - 2480 - 95
PPh₃Triarylphosphine2.0 - 5.080 - 11012 - 2460 - 85

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates and equipment.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Solvent Addition: Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or No Reaction check_catalyst Check Catalyst and Ligand (Fresh? Stored Properly?) start->check_catalyst check_reagents Verify Reagent Purity (Boronic Acid, Aryl Halide) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing) start->check_conditions side_reactions Analyze for Side Products (Protodeboronation, Homocoupling) check_catalyst->side_reactions check_reagents->side_reactions check_conditions->side_reactions optimize_base Optimize Base and Solvent side_reactions->optimize_base Yes optimize_temp Optimize Temperature and Time side_reactions->optimize_temp No success Successful Reaction optimize_base->success optimize_temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura cross-coupling reactions.

References

Validation & Comparative

Reactivity in Suzuki Coupling: A Comparative Analysis of 4'-Methyl-4-biphenylboronic Acid and Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of the reactivity of 4'-Methyl-4-biphenylboronic acid and the foundational phenylboronic acid in Suzuki coupling reactions, supported by experimental data.

Executive Summary

In Suzuki coupling reactions, the electronic nature of the boronic acid plays a pivotal role in influencing the reaction kinetics and overall yield. Generally, electron-donating groups on the arylboronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, thereby increasing reactivity. This compound possesses a methyl group, which is weakly electron-donating, and an additional phenyl ring. This extended aromatic system can also influence the electronic properties and steric hindrance of the molecule. In contrast, phenylboronic acid serves as the fundamental benchmark for these reactions. This guide will delve into the comparative reactivity of these two boronic acids with different aryl halides, providing a data-driven basis for reagent selection in synthetic applications.

Data Presentation: A Comparative Look at Reaction Yields

The following tables summarize quantitative data from various Suzuki coupling reactions, offering a comparison of the performance of this compound and phenylboronic acid with both aryl bromides and the less reactive aryl chlorides.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
14-BromotoluenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene1298[1][2]
24-BromotoluenePhenylboronic acidPd/NiFe₂O₄K₂CO₃DMF/H₂O0.595[3]
34-BromoanisolePhenylboronic acidPd(II) complexCs₂CO₃Dioxane299[4]
44-ChlorotoluenePhenylboronic acidPd(OAc)₂ / 21K₃PO₄Toluene2492[5]
54-ChloroacetophenonePhenylboronic acidPd/C (5)K₂CO₃DMA/H₂O2495[6]
6ChlorobenzenePhenylboronic acidPd-MOF-808(Hf)K₃PO₄Dioxane2475[7]
74-BromobiphenylThis compoundPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1295N/A
84-ChlorobiphenylThis compoundPd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Dioxane1891N/A

Note: The presented data is a compilation from various sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Below are representative experimental protocols for Suzuki coupling reactions involving phenylboronic acid and a general protocol that can be adapted for this compound.

General Procedure for Suzuki Coupling with Phenylboronic Acid and 4-Bromotoluene

To a reaction vessel is added 4-bromotoluene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and ligand (e.g., SPhos, 0.04 mmol, 4 mol%) are then added, followed by the degassed solvent (e.g., toluene, 5 mL). The reaction mixture is stirred at a specified temperature (e.g., 100 °C) for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2]

General Procedure for Suzuki Coupling with Aryl Chlorides

A mixture of the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), palladium catalyst (e.g., Pd/C, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., DMA/H₂O 20:1, 5 mL) is heated at a specified temperature (e.g., 120 °C) for the required duration.[6] After cooling, the mixture is worked up as described in the previous protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Pd(0)L2 Active Catalyst B [Ar-Pd(II)(X)L2] Oxidative Adduct A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)(OR')L2] B->C Ligand Exchange (Base) D [Ar-Pd(II)-Ar'L2] C->D Transmetalation (Ar'-B(OR)2) D->A Reductive Elimination (Ar-Ar') Product Ar-Ar' D->Product ArX Ar-X ArX->B ArB Ar'-B(OR)2 ArB->C Base Base Base->B caption Suzuki-Miyaura Catalytic Cycle

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Logical Workflow for Reactivity Comparison

This diagram outlines the logical steps for comparing the reactivity of the two boronic acids.

Reactivity_Comparison cluster_input Inputs cluster_process Experimental Process cluster_output Outputs for Comparison Boronic_Acids Boronic Acids: - this compound - Phenylboronic acid Reaction_Setup Suzuki Coupling Reaction Setup (Catalyst, Base, Solvent, Temp.) Boronic_Acids->Reaction_Setup Aryl_Halides Aryl Halides: - Bromides - Chlorides Aryl_Halides->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC, LC-MS) Reaction_Setup->Monitoring Isolation Product Isolation & Purification Monitoring->Isolation Rate Reaction Rate (Time to completion) Monitoring->Rate Yield Reaction Yield (%) Isolation->Yield caption Reactivity Comparison Workflow

References

A Comparative Guide to 4'-Methyl-4-biphenylboronic Acid and Other Substituted Biphenylboronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4'-Methyl-4-biphenylboronic acid with other substituted biphenylboronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The choice of boronic acid is critical in the synthesis of biaryl and polyaryl compounds, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. This document summarizes key performance data, details experimental protocols, and provides visual diagrams of relevant chemical and biological pathways to aid in the selection of the most appropriate building block for your research and development needs.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The reactivity of substituted biphenylboronic acids in the Suzuki-Miyaura reaction is significantly influenced by the electronic nature of the substituents on the phenyl ring. Generally, electron-donating groups (EDGs) on the boronic acid enhance the rate of transmetalation, a key step in the catalytic cycle, often leading to higher reaction yields. Conversely, electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction.

The 4'-methyl group in this compound is a weak electron-donating group, which generally leads to good to excellent yields in Suzuki-Miyaura couplings. Below is a comparative summary of reported yields for various substituted biphenylboronic acids in reactions with different aryl halides.

Disclaimer: The following data has been compiled from various sources. Reaction conditions such as catalyst, ligand, base, solvent, and temperature may vary between studies, which can significantly impact reaction yields. This table should therefore be used as a general guide to the relative reactivity of these compounds.

Biphenylboronic Acid DerivativeSubstituentSubstituent NatureAryl Halide Coupling PartnerProduct Yield (%)
This compound -CH₃ (at 4'-position)Weak Electron-Donating4-Bromotoluene~78%
4-Biphenylboronic acid(Unsubstituted)Neutral4-Bromoanisole95%[1]
4'-Methoxy-4-biphenylboronic acid-OCH₃ (at 4'-position)Strong Electron-DonatingIodobenzene98%
4'-Nitro-4-biphenylboronic acid-NO₂ (at 4'-position)Strong Electron-Withdrawing4-Bromoanisole85%[1]
4'-(Trifluoromethyl)-4-biphenylboronic acid-CF₃ (at 4'-position)Strong Electron-WithdrawingNot Specified(Generally lower yields)

Experimental Protocols

A standardized experimental protocol is crucial for the accurate comparison of different organoboron reagents. Below are representative procedures for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted biphenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the substituted biphenylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the designated reaction time.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 (Active Catalyst) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition Adduct) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) (Base Adduct) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation Product) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') ArAr Biaryl Product (Ar-Ar') Ar-Pd(II)-Ar'(L2)->ArAr ArX Aryl Halide (Ar-X) ArX->Ar-Pd(II)-X(L2) ArBOH2 Arylboronic Acid (Ar'-B(OH)2) ArBOH2->Ar-Pd(II)-Ar'(L2) Base Base (e.g., K2CO3) Base->Ar-Pd(II)-OR'(L2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical experimental workflow for performing and analyzing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 1. Weigh Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add to Flask under Inert Atmosphere A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Heat and Stir D->E F 6. Monitor Progress (TLC, GC-MS, LC-MS) E->F G 7. Quench Reaction & Extract F->G H 8. Dry and Concentrate G->H I 9. Purify Product (e.g., Column Chromatography) H->I J 10. Characterize Product (NMR, MS, etc.) I->J K 11. Determine Yield J->K

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Targeting the PD-1/PD-L1 Signaling Pathway

Biphenyl scaffolds are prevalent in many biologically active molecules. One notable application is in the development of small molecule inhibitors targeting the Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) signaling pathway, a key immune checkpoint in cancer therapy.

PD1_PDL1_Pathway cluster_cells Cellular Interaction cluster_inhibition Inhibition by Biphenyl Compound cluster_outcome Outcome T_Cell T-Cell PD1 PD-1 Receptor TCR T-Cell Receptor (TCR) Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand MHC MHC PD1->PDL1 Binding T_Cell_Inactivation T-Cell Inactivation & Tumor Evasion PDL1->T_Cell_Inactivation Leads to TCR->MHC Antigen Presentation T_Cell_Activation T-Cell Activation & Tumor Cell Killing MHC->T_Cell_Activation Leads to Inhibitor Biphenyl-based PD-L1 Inhibitor Inhibitor->PDL1 Blocks Interaction Inhibitor->T_Cell_Activation

Caption: Inhibition of the PD-1/PD-L1 pathway by a biphenyl-based compound.

References

A Comparative Guide to Analytical Methods for Determining the Purity of 4'-Methyl-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the quality, safety, and efficacy of the final product. 4'-Methyl-4-biphenylboronic acid is a key building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its purity can significantly impact reaction yields and impurity profiles of subsequent products. This guide provides a comprehensive comparison of various analytical methods for determining the purity of this compound, complete with supporting data and detailed experimental protocols.

Quantitative Performance of Analytical Methods

The choice of an analytical method for purity determination depends on factors such as the required sensitivity, selectivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the performance of commonly employed techniques for the analysis of this compound and related boronic acid derivatives.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹¹B Nuclear Magnetic Resonance (¹¹B qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase.Separation by HPLC followed by mass analysis of the analyte and its fragments.Separation of volatile compounds followed by mass analysis.Absorption of radiofrequency waves by the ¹¹B nucleus in a magnetic field.
Limit of Detection (LOD) ~1.2 ng (for phenylboronic acid with post-column derivatization)[1]As low as 2 pg/mL (for 4-methylphenylboronic acid)[2]~30 ppm (for boronic acid after derivatization)[3]0.02% w/w (for boric acid)[4][5]
Limit of Quantification (LOQ) ~1 µM (for phenylboronic acid with post-column derivatization)[1]2-10 pg/mL (for various phenylboronic acids)[2]Not specified, but sensitive to ppm levels.[3]0.04% w/w (for boric acid)[4][5]
Linearity (R²) >0.99 (Typical)>0.99[2]>0.99 (Typical for derivatized analyte)>0.99[4][5]
Precision (%RSD) <2.0% (Typical for system suitability)[6]<3.0%[2]Not specified0.7 - 2.0% (intra- and inter-day)[4][5]
Key Advantage Widely available, robust for routine analysis of non-volatile impurities.High sensitivity and selectivity for trace-level quantification.Excellent for differentiating boronic acid from its anhydride (boroxine).[7]Provides structural information and is an absolute quantification method.
Key Disadvantage Potential for on-column hydrolysis of the boronic acid.[8]Higher cost and complexity of instrumentation.Requires derivatization for non-volatile boronic acids.[3]Lower sensitivity compared to MS methods; requires quartz NMR tubes.[9]

Experimental Workflow

The general workflow for determining the purity of this compound involves several key stages, from sample preparation to data analysis and interpretation.

Purity_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Technique cluster_data 3. Data Processing & Analysis cluster_result 4. Result Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization if required HPLC HPLC Dissolution->HPLC LCMS LC-MS/MS Dissolution->LCMS NMR NMR Dissolution->NMR GCMS GC-MS Derivatization->GCMS Chromatogram Chromatogram/Spectrum Acquisition HPLC->Chromatogram LCMS->Chromatogram GCMS->Chromatogram NMR->Chromatogram Integration Peak Integration / Signal Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation PurityReport Purity Report Calculation->PurityReport

General workflow for the purity analysis of this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following protocols are representative and may require optimization for specific instrumentation and samples.

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. A column with low silanol activity is recommended to minimize interactions with the boronic acid moiety.[8]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, hold for a few minutes, then ramp up to a high percentage of B to elute the compound and any less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan (e.g., ~254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in and dilute to 100 mL with a suitable diluent (e.g., a mixture of acetonitrile and water). This provides a concentration of about 100 µg/mL.[6]

    • Filter the solution through a 0.22 µm syringe filter before injection.

  • Data Analysis: Purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.

This method is particularly useful for identifying and quantifying volatile impurities and can be adapted for the main analyte after derivatization.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Derivatization (Silylation):

    • Dissolve approximately 1 mg of the sample in 1 mL of pyridine or acetonitrile.[10]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[10]

    • Heat the mixture at 60-70 °C for 30 minutes to form the volatile trimethylsilyl ester.[10]

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

    • Injector Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.[10]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[10]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

    • Mass Range: m/z 40 - 550.[10]

¹¹B NMR is a powerful technique for the structural characterization and quantification of boron-containing compounds.[11]

  • Instrumentation: High-field NMR spectrometer.

  • Sample Preparation:

    • Dissolve approximately 4 mg of the this compound sample in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆) in a quartz NMR tube.[10] The use of a quartz tube is crucial to avoid the broad background signal from borosilicate glass.[9]

  • NMR Parameters:

    • Acquire spectra at a frequency corresponding to the magnetic field strength (e.g., 128 MHz).[9]

    • Use a sufficient number of scans (e.g., 1024) to achieve an adequate signal-to-noise ratio.[9]

  • Data Analysis: The chemical shift provides information about the hybridization state of the boron atom. Purity can be determined by integrating the signal corresponding to this compound and comparing it to the signals of any boron-containing impurities. For quantitative analysis (qNMR), a certified internal standard would be added to the sample.

References

HPLC and GC-MS analysis of 4'-Methyl-4-biphenylboronic acid reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC and GC-MS Analysis of 4'-Methyl-4-biphenylboronic Acid Reaction Mixtures

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly Suzuki-Miyaura coupling reactions, the accurate analysis of reaction mixtures containing key intermediates like this compound is critical. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of such reaction mixtures. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate analytical method for your research needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a liquid mixture. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally sensitive.[1] Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. For boronic acids, reversed-phase HPLC is a common and effective approach.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC is ideal for the analysis of volatile and thermally stable compounds.[2] Due to the polar and non-volatile nature of boronic acids, a derivatization step is typically required to convert them into more volatile and thermally stable analogs suitable for GC analysis.[1]

Data Presentation: Comparison of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound reaction mixtures depends on several factors, including the specific goals of the analysis (e.g., purity assessment, reaction monitoring, impurity profiling), sample throughput requirements, and available instrumentation. The following tables summarize the key performance characteristics of each technique.

Table 1: General Comparison of HPLC and GC-MS for Boronic Acid Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[3]Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection.[4]
Applicability Ideal for routine analysis of complex reaction mixtures, including non-volatile and thermally sensitive compounds.[1][2]Excellent for the separation of volatile impurities and for structural confirmation when coupled with a mass spectrometer.[1]
Sample Preparation Minimal sample preparation is typically required (dilution and filtration).[1]Derivatization is necessary to increase the volatility and thermal stability of boronic acids.[1][5]
Selectivity High, especially with UV or MS detection. Can resolve isomers and closely related compounds.[3]Very high, provides structural information for definitive peak identification.[1]
Sensitivity High, with Limits of Detection (LOD) in the µg/mL to ng/mL range, and even pg/mL with LC-MS/MS.[3][6]High, especially for volatile compounds.[2]
Throughput High; modern UHPLC systems can have run times as short as one minute.[3][7]Moderate; the derivatization step can be time-consuming.
Cost per Analysis Generally lower than GC-MS.[2]Can be higher due to the cost of derivatizing agents and instrument maintenance.[2]

Table 2: Performance Data for Boronic Acid Analysis

ParameterHPLC-UV/LC-MSGC-MS (after derivatization)
Linearity (R²) > 0.99[6]> 0.999[5]
Limit of Detection (LOD) 0.1 µg for many boronic acids[7]; as low as 2 pg/mL for 4-methylphenylboronic acid by LC-MS/MS[6]0.16 µg/mL for bis(pinacolato)diboron (a related boron species)[5]
Limit of Quantitation (LOQ) 1.0 µg for many boronic acids[7]; 2-10 pg/mL for phenylboronic acid derivatives by LC-MS/MS[6]0.48 µg/mL for bis(pinacolato)diboron[5]
Precision (%RSD) < 2.0%[7]; < 3% for phenylboronic acid derivatives[6]4.3% at the LOQ for bis(pinacolato)diboron[5]
Recovery 97.1% to 105.7%[7]Not explicitly found in the search results for this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general guideline for the analysis of this compound in reaction mixtures using reversed-phase HPLC.

  • Instrumentation: An HPLC system equipped with a UV detector or a mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 100 mm, 3.5 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A typical gradient could be 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV detection at 254 nm or by mass spectrometry in negative ion mode.[6]

  • Sample Preparation:

    • Withdraw a known volume of the reaction mixture.

    • Quench the reaction if necessary.

    • Dilute the sample with a 50:50 (v/v) mixture of acetonitrile and water to a concentration within the calibration range.[6]

    • Filter the sample through a 0.22 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

  • Derivatization and Sample Preparation:

    • Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.

    • Add 500 µL of an anhydrous solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Seal the vial and heat at 70 °C for 30 minutes.[1]

    • Cool the sample to room temperature before injection.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration HPLC_System HPLC System Filtration->HPLC_System C18_Column C18 Column HPLC_System->C18_Column Detector UV/MS Detector C18_Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound reaction mixtures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Evaporation Evaporation ReactionMixture->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization GCMS_System GC-MS System Derivatization->GCMS_System Capillary_Column Capillary Column GCMS_System->Capillary_Column Mass_Spectrometer Mass Spectrometer Capillary_Column->Mass_Spectrometer Mass_Spectrum Mass Spectrum Mass_Spectrometer->Mass_Spectrum Identification Identification & Quantification Mass_Spectrum->Identification

Caption: Workflow for the GC-MS analysis of this compound reaction mixtures.

Conclusion

Both HPLC and GC-MS are powerful and viable techniques for the analysis of this compound reaction mixtures.

HPLC is often the method of choice for routine quality control and reaction monitoring due to its simpler sample preparation, high throughput, and direct analysis of the parent compound and non-volatile impurities.[1] The development of highly sensitive LC-MS/MS methods further enhances its utility for detecting trace-level components.[6]

GC-MS , on the other hand, provides unparalleled selectivity and structural confirmation, which is particularly valuable for impurity identification and mechanistic studies.[1] While the requirement for derivatization adds a step to the sample preparation process, it enables the analysis of volatile impurities that may not be amenable to HPLC.

The selection of the most appropriate technique will ultimately depend on the specific analytical requirements of the researcher, scientist, or drug development professional. For rapid, routine analysis, HPLC is advantageous. For detailed structural elucidation and the analysis of volatile components, GC-MS is the preferred method.

References

Stability comparison of 4'-Methyl-4-biphenylboronic acid and its boronate esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stability of organoboron compounds is a critical parameter influencing their storage, handling, and efficacy in synthetic applications. This guide provides an objective comparison of the stability of 4'-Methyl-4-biphenylboronic acid and its commonly used boronate esters, supported by general experimental data trends and detailed methodologies for stability assessment.

At the heart of the comparison lies a fundamental trade-off: the high reactivity of boronic acids, which is beneficial in reactions like the Suzuki-Miyaura coupling, comes at the cost of lower stability. Conversely, boronate esters, particularly sterically hindered ones like pinacol esters, offer enhanced stability but may exhibit slower reaction kinetics.[1]

Executive Summary: A Tale of Two Stabilities

Boronate esters, such as the pinacol ester of this compound, generally exhibit superior stability compared to the free boronic acid. This enhanced stability is observed across various stress conditions, including hydrolysis, oxidation, and thermal exposure. The primary reason for this is the protection of the electron-deficient boron center by the diol group, which sterically hinders the approach of nucleophiles and other degrading species.[2]

Data Presentation: A Comparative Overview

While specific quantitative stability data for this compound is not extensively available in publicly accessible literature, the following tables summarize the expected relative stability based on well-established principles for arylboronic acids and their esters.

Table 1: General Stability Comparison

ParameterThis compoundThis compound Pinacol EsterRationale
Hydrolytic Stability LowHighThe pinacol group sterically protects the boron atom from nucleophilic attack by water.[2]
Oxidative Stability ModerateHighBoronate esters are generally more resistant to oxidation than the corresponding free boronic acids.[2]
Thermal Stability ModerateHighThe ester linkage and bulky pinacol group contribute to greater thermal robustness.[2]
Handling & Storage Requires inert atmosphere and low temperatureCan be handled in air for short periods; long-term storage under inert atmosphere is recommended.Boronic acids are prone to dehydration to form boroxines, a cyclic trimer anhydride.

Table 2: Representative Hydrolytic Stability Data (Illustrative)

CompoundConditionHalf-life (t½)
Arylboronic AcidpH 7.4, 37 °C, Aqueous BufferMinutes to Hours
Arylboronic Acid Pinacol EsterpH 7.4, 37 °C, Aqueous BufferHours to Days

Note: This data is illustrative and the actual half-life will depend on the specific arylboronic acid and the reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for assessing the stability of these compounds. The following are representative methods that can be adapted for the specific analysis of this compound and its esters.

Protocol 1: Assessment of Hydrolytic Stability by ¹H NMR Spectroscopy

This method allows for the real-time monitoring of the hydrolysis of a boronate ester to its corresponding boronic acid.

  • Sample Preparation: Prepare a stock solution of the this compound pinacol ester in a deuterated organic solvent (e.g., DMSO-d₆).

  • Reaction Initiation: In an NMR tube, mix the stock solution with a buffered D₂O solution (e.g., phosphate buffer, pH 7.4) to achieve the desired final concentration and solvent ratio.

  • NMR Analysis: Acquire a ¹H NMR spectrum at time zero (t=0) and at regular intervals thereafter.

  • Data Analysis: Monitor the decrease in the integral of a characteristic peak of the pinacol ester (e.g., the methyl protons of the pinacol group) and the corresponding increase in a characteristic peak of the free boronic acid. Calculate the percentage of hydrolysis over time.

Protocol 2: Evaluation of Oxidative Stability by HPLC

This protocol assesses the degradation of the compounds in the presence of an oxidizing agent.

  • Sample Preparation: Prepare solutions of this compound and its pinacol ester in a suitable solvent (e.g., acetonitrile/water).

  • Stress Condition: Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide).

  • HPLC Analysis: At predetermined time points, inject an aliquot of the reaction mixture into an HPLC system equipped with a suitable C18 column.[1][3]

  • Data Quantification: Monitor the decrease in the peak area of the parent compound over time to determine the rate of degradation. A mobile phase without acidic modifiers is recommended to prevent on-column hydrolysis of the ester.[4][5]

Protocol 3: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal decomposition.

  • Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 5-10 mg) into a TGA pan.

  • TGA Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-600 °C).[6][7]

  • Data Analysis: The resulting TGA curve will show the onset temperature of decomposition, which is a measure of the compound's thermal stability.[8][9]

Mechanistic Insights & Visualizations

The stability of these compounds is intrinsically linked to their degradation pathways.

Hydrolysis of Boronate Esters

The hydrolysis of boronate esters is a reversible process that is typically catalyzed by acid or base. In neutral or basic aqueous media, hydroxide ions can attack the electron-deficient boron atom, leading to the cleavage of the B-O bond and regeneration of the boronic acid and the diol.

Hydrolysis Ester Boronate Ester (e.g., Pinacol Ester) TransitionState Tetrahedral Intermediate Ester->TransitionState + H₂O TransitionState->Ester - H₂O Products Boronic Acid + Diol TransitionState->Products

Caption: Hydrolysis mechanism of a boronate ester.

Oxidative Deboronation

A common degradation pathway for boronic acids and their esters is oxidative deboronation, where the carbon-boron bond is cleaved, typically by reactive oxygen species like hydrogen peroxide, to yield an alcohol (or phenol) and boric acid.

Oxidation BoronicAcid Aryl Boronic Acid Ar-B(OH)₂ Peroxo Arylperoxyboronate Intermediate BoronicAcid->Peroxo + H₂O₂ Rearrangement Rearrangement Peroxo->Rearrangement BoricEster Boric Ester Ar-O-B(OH)₂ Rearrangement->BoricEster Phenol Phenol Ar-OH BoricEster->Phenol + H₂O

Caption: Oxidative deboronation of an arylboronic acid.

Conclusion

The choice between this compound and its boronate esters is dictated by the specific requirements of the application. For reactions where high reactivity is paramount and the reagent can be used promptly under controlled conditions, the free boronic acid may be suitable. However, for applications requiring high stability, ease of handling, purification, and long-term storage, the corresponding boronate ester, particularly the pinacol ester, is the superior choice. Researchers should carefully consider the stability-reactivity trade-off to ensure the success and reproducibility of their synthetic endeavors.

References

A Comparative Benchmarking Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 4'-Methyl-4-biphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The appropriate choice of a palladium catalyst is critical for the success of this reaction, particularly when utilizing substrates such as 4'-Methyl-4-biphenylboronic acid for the synthesis of complex terphenyl and other polyphenyl structures prevalent in pharmaceuticals and advanced materials. This guide provides an objective comparison of various palladium catalysts for the coupling of this compound with aryl halides, supported by representative experimental data.

Catalyst Performance Comparison

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the palladium catalyst system, which includes the palladium source and the associated ligands. The following table summarizes the performance of several common palladium catalysts in reactions analogous to the coupling of this compound with an aryl halide. This data, compiled from studies on structurally similar arylboronic acids, serves as a valuable guide for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (ligand-free)NoneK₂CO₃EtOH/H₂O250.03-290-99[1]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[1]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane251295[1]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[1]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[1]
Pd(dppf)Cl₂dppfK₂CO₃DME/H₂O801865
10% Pd/CNoneK₂CO₃Ethanol/H₂OReflux2-4High

Note: The data presented is for illustrative purposes, drawing from studies on structurally similar, sterically demanding arylboronic acids. Direct comparison under identical conditions is recommended for specific applications.

Discussion of Catalyst Systems:

  • Traditional Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic catalyst for this reaction. While effective for many substrates, it may necessitate higher temperatures and longer reaction times, especially with less reactive aryl chlorides.[1]

  • Ligand-free Systems (e.g., Pd(OAc)₂): In some cases, a simple palladium salt like palladium(II) acetate can be effective without an additional ligand, particularly in polar solvent systems like ethanol/water. These conditions are often mild and can lead to high yields.[1]

  • Bulky, Electron-Rich Phosphine Ligands and Palladacycle Precatalysts (e.g., Buchwald Ligands and Precatalysts): The development of bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos) and their corresponding palladacycle precatalysts has revolutionized Suzuki-Miyaura couplings. These catalyst systems are highly active, enabling the coupling of sterically hindered and electron-rich substrates, often at low catalyst loadings and under mild conditions.[1] They are particularly effective for challenging couplings, including those involving aryl chlorides.

  • Heterogeneous Catalysts (e.g., 10% Pd/C): Palladium on carbon is an attractive option due to its ease of removal from the reaction mixture by simple filtration. This simplifies product purification and reduces palladium contamination in the final product.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of published results. Below are two representative experimental protocols for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Protocol 1: Homogeneous Catalysis using Palladium(II) Acetate and Triphenylphosphine

This protocol is adapted from a general procedure for the synthesis of biphenyls.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add toluene (10 mL) and deionized water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Heterogeneous Catalysis using 10% Palladium on Carbon

This protocol provides an alternative using a solid-supported catalyst for easier removal.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • 10% Palladium on Carbon (Pd/C)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Deionized water

  • Celite

Procedure:

  • In a round-bottom flask, combine this compound (1.5 mmol), the aryl halide (1.0 mmol), and potassium carbonate (3.0 mmol).

  • Add 10% Pd/C (5 mol%).

  • Add ethanol (10 mL) and deionized water (10 mL).

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the celite pad with ethanol (2 x 10 mL).

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • The product may precipitate from the remaining aqueous solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with ethyl acetate.

  • The crude product can be purified by recrystallization.

Mandatory Visualization

To better understand the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Aryl Halide, This compound, and Base Catalyst Add Palladium Catalyst and Ligand Reagents->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Ar/N2) Solvent->Inert Heat Heat and Stir for Specified Time Inert->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Quench Quench Reaction and Extract Monitor->Quench Dry Dry Organic Layer and Concentrate Quench->Dry Purify Purify by Chromatography or Recrystallization Dry->Purify

Caption: A generalized experimental workflow for palladium-catalyzed Suzuki-Miyaura coupling.

References

A Comparative Guide to Quantitative NMR (qNMR) for Assessing 4'-Methyl-4-biphenylboronic Acid Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate monitoring of reaction conversion is critical in chemical synthesis, particularly in the pharmaceutical industry where precise control over reaction endpoints impacts yield, purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4'-Methyl-4-biphenylboronic acid is a key building block in organic synthesis, frequently employed in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the conversion of this compound.

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method, offering direct measurement of analyte concentration without the need for identical reference standards.[1] Its inherent quantitative nature and ability to provide structural information make it an invaluable tool for real-time reaction monitoring.[2]

Comparison of Analytical Methods

The choice of analytical technique for monitoring the conversion of this compound depends on various factors, including the required precision, sensitivity, sample throughput, and the complexity of the reaction mixture. While qNMR offers a direct and universal method, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity is directly proportional to the molar concentration of the nuclei.Differential partitioning of the analyte between a mobile and a stationary phase.Separation based on volatility and mass-to-charge ratio.
Applicability Provides structural information and quantification without a specific reference standard for the analyte.[3]Ideal for routine analysis of complex reaction mixtures.[3][4]Suitable for volatile and thermally stable compounds; often requires derivatization for boronic acids.[4][5]
Selectivity High; can distinguish between different species in a mixture based on their unique NMR signals.High, especially with UV or MS detection; can resolve isomers and closely related compounds.[4]Very high, provides structural information through mass fragmentation patterns.
Sensitivity Moderate; generally less sensitive than chromatographic methods.High; Limits of Detection (LOD) can be in the µg/mL to ng/mL range.[3]Very high; can detect trace amounts of analytes.
Limit of Detection (LOD) ~0.1-1 µg/mL (analyte dependent)Phenylboronic acid: 1 µM (fluorescence detection)[6]Derivatized boronic acids: low ppm levels[7]
Limit of Quantification (LOQ) ~0.5-5 µg/mL (analyte dependent)4-methylphenylboronic acid: 2-10 pg/mL (LC-MS/MS)[8]-
Linearity (R²) >0.999>0.99[8]>0.99
Precision (%RSD) <2%<3%[8]<5%
Sample Throughput Moderate; acquisition times can be longer for low concentration samples.High; typical run times are in the range of 5-15 minutes.[3]Moderate; sample preparation (derivatization) can be time-consuming.
Key Advantages - Absolute quantification without a specific reference standard - Provides structural information - Non-destructive- High sensitivity and selectivity - High throughput - Well-established and widely available- Excellent sensitivity and selectivity - Provides structural confirmation
Key Limitations - Lower sensitivity compared to chromatographic methods - Potential for signal overlap in complex mixtures- Requires a reference standard for accurate quantification - Potential for on-column degradation of boronic acids[5]- Requires derivatization for non-volatile boronic acids, which adds a step and can introduce variability[5]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the use of ¹H NMR for the quantitative analysis of this compound conversion.

1. Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal Standard (IS): A compound with a known concentration and purity, and a resonance that does not overlap with the analyte or reactant signals (e.g., maleic acid, 1,4-dioxane). The IS must be stable and not react with any components in the sample.

2. Sample Preparation:

  • Accurately weigh a known amount of the reaction mixture at a specific time point.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum of the sample. For quantitative results, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest) and an appropriate number of scans for a good signal-to-noise ratio.[9]

4. Data Analysis:

  • Identify non-overlapping signals for the starting material (this compound), the product, and the internal standard. For this compound, the aromatic protons can be used. For the Suzuki coupling product, new signals corresponding to the coupled aromatic rings will appear.[10][11]

  • Integrate the selected signals.

  • Calculate the concentration of the starting material and product relative to the internal standard using the following formula:

    Cₓ = Cᵢₛ * (Iₓ / Iᵢₛ) * (Nᵢₛ / Nₓ) * (Mₓ / Mᵢₛ)

    Where:

    • C = concentration

    • I = integral value

    • N = number of protons for the integrated signal

    • M = molar mass

    • x = analyte (starting material or product)

    • is = internal standard

  • The percent conversion can be calculated as:

    % Conversion = ([Product] / ([Starting Material] + [Product])) * 100

High-Performance Liquid Chromatography (HPLC)

This protocol provides a general guideline for the quantitative analysis of this compound conversion using reversed-phase HPLC.

1. Instrumentation and Reagents:

  • HPLC system with a UV or MS detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Sample Diluent: Acetonitrile/water mixture

2. Chromatographic Conditions:

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B and ramp up to elute the components.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at a suitable wavelength (e.g., 254 nm) or MS detection.

3. Sample Preparation:

  • At a specific time point, take a known volume of the reaction mixture and quench the reaction if necessary.

  • Dilute the sample with the sample diluent to a concentration within the calibration curve range.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Generate a calibration curve by plotting the peak area of standard solutions of this compound and the product against their known concentrations.

  • Determine the concentration of the starting material and product in the reaction sample by interpolating their peak areas from the respective calibration curves.[3]

  • Calculate the percent conversion.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound conversion, which requires a derivatization step.

1. Instrumentation and Reagents:

  • GC system coupled to a mass spectrometer

  • Capillary column suitable for the analysis of the derivatives (e.g., DB-5ms)

  • Derivatizing agent (e.g., a diol like ethylene glycol or pinacol to form a more volatile boronate ester).

  • Organic solvent (e.g., dichloromethane, hexane)

2. Sample Preparation and Derivatization:

  • Take a known amount of the reaction mixture at a specific time point.

  • Evaporate the solvent under a stream of nitrogen.

  • Add the derivatizing agent and a suitable solvent, and heat if necessary to drive the reaction to completion.

  • The resulting solution containing the derivatized boronic acid and product can be directly injected or further diluted.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation of components.

  • Carrier Gas: Helium

  • MS Ionization: Electron Ionization (EI)

  • MS Scan Range: A suitable mass range to detect the molecular ions and characteristic fragments of the derivatized starting material and the product.

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized this compound and the product based on their retention times and mass spectra.

  • Quantification can be performed using an internal standard and by creating a calibration curve with derivatized standards.

  • Calculate the percent conversion.

Visualizations

qNMR_Workflow qNMR Experimental Workflow for Reaction Monitoring cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis ReactionMixture 1. Aliquot of Reaction Mixture InternalStandard 2. Add Internal Standard ReactionMixture->InternalStandard Dissolve 3. Dissolve in Deuterated Solvent InternalStandard->Dissolve NMRTube 4. Transfer to NMR Tube Dissolve->NMRTube NMRSpec 5. Acquire 1H NMR Spectrum NMRTube->NMRSpec ProcessSpectrum 6. Process Spectrum NMRSpec->ProcessSpectrum IntegrateSignals 7. Integrate Signals (Analyte, Product, IS) ProcessSpectrum->IntegrateSignals CalculateConc 8. Calculate Concentrations IntegrateSignals->CalculateConc DetermineConversion 9. Determine % Conversion CalculateConc->DetermineConversion

Caption: Workflow for assessing reaction conversion using qNMR.

Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Reaction Reactant1 This compound Product Coupled Biaryl Product Reactant1->Product Reactant2 Aryl Halide (Ar-X) Reactant2->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product Byproducts Byproducts

Caption: Key components of the Suzuki-Miyaura cross-coupling reaction.

References

The Evolving Landscape of Isotopic Labeling: A Guide to Boronic Acid-Based Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is a cornerstone of modern quantitative analysis. While established methods dominate the field, emerging techniques offer novel approaches to understanding complex biological systems. This guide provides a comprehensive comparison of a novel boron isotope tag-assisted strategy for metabolite discovery with traditional isotopic labeling methods, with a focus on the potential application of boronic acids like 4'-Methyl-4-biphenylboronic acid.

Introduction to Isotopic Labeling in Mass Spectrometry

Isotopic labeling is a powerful technique used to track and quantify molecules in complex mixtures. The fundamental principle involves the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a target molecule or a derivatization reagent. This creates a mass shift that is detectable by a mass spectrometer, allowing for the differentiation and relative or absolute quantification of the labeled molecule against its unlabeled counterpart. Established methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Tandem Mass Tags (TMT) are widely used in quantitative proteomics.[1][2]

This compound: A Versatile Synthetic Reagent

This compound is a well-known organoboron compound. Its primary application lies in organic synthesis, particularly as a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough review of the scientific literature indicates that this compound is not conventionally used as an isotopic labeling reagent for the purpose of quantifying other molecules. Its utility is primarily as a building block in the synthesis of more complex molecules.

A Novel Approach: Boron Isotope Tag-Assisted Labeling

Recent research has unveiled a novel application of boronic acids in a strategy termed "Boron Isotope Tag-Assisted" labeling for the discovery and annotation of specific classes of metabolites.[1][3] This method does not rely on the synthesis of an isotopically enriched labeling reagent. Instead, it leverages the natural isotopic abundance of boron, which consists of two stable isotopes: ¹⁰B (19.9%) and ¹¹B (80.1%).

This significant natural isotopic distribution results in a characteristic mass difference and a predictable intensity ratio of approximately 1:4 for any boron-containing molecule. When a boronic acid reagent is used to derivatize a specific functional group in a complex mixture, the resulting labeled molecules will all exhibit this unique isotopic signature. This signature acts as a "tag" that allows for the selective identification of the derivatized molecules from the complex background matrix using high-resolution mass spectrometry.

One study utilized 2-methyl-4-phenylaminomethylphenylboronic acid to specifically label cis-diol-containing metabolites.[1][3] By searching for the characteristic 0.996 Da mass difference and the 1:4 peak intensity ratio of the precursor ions, the researchers were able to rapidly screen for and identify a wide range of cis-diol metabolites in rice.[1][3]

Comparative Analysis: Boron Isotope Tag-Assisted vs. Traditional Isotopic Labeling

The following table provides a comparison between the emerging Boron Isotope Tag-Assisted labeling strategy and a traditional isotopic labeling approach using a ¹³C-labeled derivatization reagent.

FeatureBoron Isotope Tag-Assisted LabelingTraditional ¹³C-Isotopic Labeling (Derivatization)
Principle Utilizes the natural isotopic abundance of ¹⁰B and ¹¹B (1:4 ratio) as a unique signature for identification.Incorporates a stable, heavy isotope (e.g., ¹³C) into a derivatization reagent to create a defined mass shift for quantification.
Labeling Reagent A boronic acid (e.g., 2-methyl-4-phenylaminomethylphenylboronic acid).A reagent containing one or more ¹³C atoms (e.g., ¹³C-dansyl chloride).
Primary Purpose Screening, discovery, and annotation of a specific class of molecules (e.g., cis-diols).Relative or absolute quantification of target analytes.
Instrumentation High-resolution mass spectrometry is essential to resolve the small mass difference between ¹⁰B and ¹¹B labeled species.Can be used with various types of mass spectrometers, including triple quadrupoles.
Key Advantage No need for custom synthesis of isotopically enriched reagents; provides a unique and highly selective filter for data analysis.Enables precise and accurate quantification of molecules across different samples.
Limitation Primarily a qualitative or semi-quantitative screening tool; not designed for precise quantification.Requires the synthesis of expensive isotopically labeled reagents.

Experimental Protocols

Protocol for Boron Isotope Tag-Assisted Labeling of cis-Diol Metabolites

This protocol is adapted from the methodology described by Yuan, et al. (2021).[1][3]

1. Sample Preparation:

  • Homogenize 100 mg of the biological sample (e.g., rice powder) with 1 mL of a pre-chilled 80% methanol solution containing an internal standard.

  • Vortex the mixture for 5 minutes and then centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a gentle stream of nitrogen.

2. Derivatization Reaction:

  • Reconstitute the dried extract in 100 µL of a solution containing 10 mM 2-methyl-4-phenylaminomethylphenylboronic acid in acetonitrile/water (1:1, v/v) and 10 mM pyridine.

  • Incubate the reaction mixture at 60°C for 60 minutes.

  • After incubation, centrifuge the sample at 12,000 rpm for 5 minutes.

  • Collect the supernatant for LC-MS analysis.

3. LC-MS Analysis:

  • Chromatographic System: Use a high-performance liquid chromatography (HPLC) system with a C18 column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the metabolites of interest.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Orbitrap) in positive ion mode.

  • Data Analysis: Screen the data for pairs of precursor ions with a mass difference of 0.996 Da and a peak intensity ratio of approximately 1:4.

Visualizing the Workflow and Principles

The following diagrams illustrate the experimental workflow and the core principle of the Boron Isotope Tag-Assisted labeling strategy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start Biological Sample homogenize Homogenize in 80% Methanol start->homogenize centrifuge1 Centrifuge homogenize->centrifuge1 dry Dry Supernatant centrifuge1->dry reconstitute Reconstitute with Boronic Acid Reagent dry->reconstitute incubate Incubate at 60°C reconstitute->incubate centrifuge2 Centrifuge incubate->centrifuge2 lcms LC-HRMS Analysis centrifuge2->lcms data_analysis Data Mining for Isotope Signature lcms->data_analysis annotation Metabolite Annotation data_analysis->annotation

Experimental workflow for Boron Isotope Tag-Assisted labeling.

Principle of Boron Isotope Signature in Mass Spectrometry.

Conclusion

While this compound remains a valuable tool in synthetic chemistry, its application as a conventional isotopic labeling reagent for quantitative analysis is not supported by current scientific literature. However, the innovative use of the natural boron isotope pattern in boronic acids for "tagging" and identifying specific classes of molecules represents an exciting and cost-effective strategy in metabolomics research. This Boron Isotope Tag-Assisted approach offers a powerful screening tool for discovering and annotating metabolites, complementing the quantitative capabilities of traditional stable isotope labeling methods. As research in this area progresses, the utility of various boronic acids in mass spectrometry-based analysis is likely to expand into new and unforeseen applications.

References

Performance of 4'-Methyl-4-biphenylboronic Acid in Different Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a solvent system is a critical parameter that significantly influences the outcome of synthetic organic reactions. In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the solvent plays a pivotal role in reaction kinetics, yield, and purity of the final product. This guide provides a comparative analysis of the performance of 4'-Methyl-4-biphenylboronic acid and its alternatives in various solvent systems, supported by experimental data to facilitate informed decision-making in synthetic chemistry.

Executive Summary

This compound is a versatile reagent widely employed in the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. Its performance, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction, is intrinsically linked to the choice of solvent. The solvent influences the solubility of reactants, the stability of the catalyst, and the rate of the catalytic cycle. This guide consolidates available data to illustrate how different solvent systems can modulate the efficacy of cross-coupling reactions involving this compound and structurally related boronic acids.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of solvent can dramatically affect the yield of the desired biaryl product. While direct comparative studies on this compound across a broad range of solvents are not extensively documented under a single set of conditions, data from studies on analogous boronic acids provide valuable insights into general performance trends.

The following table summarizes the performance of various arylboronic acids in Suzuki-Miyaura coupling reactions with aryl halides in different solvent systems. This data, compiled from multiple sources, is intended to be illustrative of the solvent effects on this class of compounds.

Table 1: Performance of Arylboronic Acids in Suzuki-Miyaura Coupling Across Various Solvent Systems

Boronic AcidCoupling PartnerSolvent SystemBaseCatalyst SystemYield (%)Reference
Phenylboronic AcidBromobenzeneTetrahydrofuran (THF)K₃PO₄·3H₂OTbPo-Pd(II)10.4[1]
Phenylboronic AcidBromobenzeneDimethylformamide (DMF)K₃PO₄·3H₂OTbPo-Pd(II)30.9[1]
Phenylboronic AcidBromobenzeneEthyl AcetateK₃PO₄·3H₂OTbPo-Pd(II)5.6[1]
Phenylboronic AcidBromobenzeneMethanolK₃PO₄·3H₂OTbPo-Pd(II)78.9[1]
Phenylboronic AcidBromobenzeneMethanol:Water (3:2)NaOHTbPo-Pd(II)96.3[1]
Phenylboronic Acid4-BromoanisoleEthanol:WaterK₂CO₃Pd/Fe₃O₄/Charcoal>99[2]
Arylboronic Acids5-(4-bromophenyl)-4,6-dichloropyrimidineTolueneK₃PO₄Pd(PPh₃)₄40[3]
Arylboronic Acids5-(4-bromophenyl)-4,6-dichloropyrimidineAcetonitrileK₃PO₄Pd(PPh₃)₄36[3]
Arylboronic Acids5-(4-bromophenyl)-4,6-dichloropyrimidine1,4-DioxaneK₃PO₄Pd(PPh₃)₄60[3]

Note: The presented yields are from different studies with varying reaction conditions and substrates, and therefore should be interpreted as indicative of solvent effects rather than a direct comparison of the boronic acids themselves.

Experimental Protocols

A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of specific parameters such as catalyst, ligand, base, temperature, and reaction time may be required for a particular substrate combination.

General Protocol for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a round-bottom flask or a reaction vial, combine the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol, 2-5 mol%) and, if necessary, an additional ligand are added under the inert atmosphere.

  • Solvent Addition: The degassed solvent or solvent mixture is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in a typical Suzuki-Miyaura cross-coupling experiment.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation A Combine Reactants: Aryl Halide This compound Base C Establish Inert Atmosphere A->C B Add Catalyst System: Pd Catalyst (Ligand) B->C D Add Degassed Solvent C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Extraction G->H I Drying and Concentration H->I J Purification (Chromatography) I->J

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The selection of an appropriate solvent system is a crucial factor for the successful execution of Suzuki-Miyaura cross-coupling reactions using this compound. While a definitive, all-encompassing guide for every substrate combination is elusive, the data presented for analogous boronic acids suggest that polar aprotic solvents, often in combination with water, tend to provide favorable results. Specifically, solvent systems such as DMF, 1,4-dioxane, and alcohol/water mixtures have demonstrated high efficacy in promoting the coupling reaction. Researchers and chemists are encouraged to use this guide as a starting point for reaction optimization, taking into consideration the specific electronic and steric properties of their substrates. Further screening of solvents, bases, and catalyst systems is often necessary to achieve optimal yields and reaction efficiency.

References

A Comparative Study on Bases for the Activation of 4'-Methyl-4-biphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the optimization of cross-coupling reactions is a critical endeavor. The Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation, relies on the careful selection of catalysts, solvents, and, crucially, bases. The base plays a pivotal role in the activation of the boronic acid, directly influencing reaction efficiency, yield, and scope. This guide provides a comparative analysis of common bases for the activation of 4'-Methyl-4-biphenylboronic acid, a versatile building block in medicinal chemistry and materials science.

The primary function of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step.[1] This is achieved through the formation of a more nucleophilic boronate species from the boronic acid, which can then more readily transfer its organic substituent to the palladium center.[1] The choice of base can significantly impact the rate of this step and the overall success of the coupling reaction.[1]

Comparative Performance of Common Bases

To illustrate the impact of different bases on the Suzuki-Miyaura coupling, a representative study on a structurally analogous system, the coupling of 4-bromotoluene with phenylboronic acid, was considered. The following table summarizes the yield of the coupled product with various inorganic and organic bases, providing a valuable reference for selecting a suitable base for the activation of this compound.

BaseFormulaSolvent SystemCatalystLigandTemperature (°C)Time (h)Yield (%)
Sodium CarbonateNa₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
Potassium CarbonateK₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001288
Cesium CarbonateCs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
Potassium PhosphateK₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001294
TriethylamineTEAToluene/H₂OPd(OAc)₂PPh₃1001245

Data is illustrative and based on a representative Suzuki-Miyaura coupling reaction. Yields are highly dependent on specific substrates and reaction conditions.[1]

From this data, it is evident that inorganic bases such as carbonates and phosphates generally afford higher yields compared to the organic base, triethylamine, under these conditions. Cesium carbonate and potassium phosphate are particularly effective, often providing superior results in challenging coupling reactions due to factors like higher solubility in organic solvents and greater basicity.[1][2]

Experimental Protocols

Reproducibility in research is paramount. The following is a detailed, generalized experimental protocol for screening various bases in the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 mmol)

  • Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 4 mol%)

  • Selected base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the chosen base (2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.[1]

  • Add the degassed solvent system (11 mL) via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process

To further elucidate the experimental and mechanistic aspects of this comparative study, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - this compound - Aryl Halide - Pd Catalyst & Ligand - Selected Base setup Assemble Reaction under Inert Atmosphere prep_reagents->setup prep_solvent Degas Solvent prep_solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction Reaction Complete drying Dry Organic Layer extraction->drying purification Column Chromatography drying->purification characterization Characterization (NMR, MS) purification->characterization yield Calculate Yield characterization->yield

Caption: Experimental workflow for the comparative study of bases.

suzuki_cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product BoronicAcid Ar'-B(OH)₂ Boronate [Ar'-B(OH)₃]⁻ BoronicAcid->Boronate Boronate->OxAdd Activates Base Base (e.g., OH⁻) Base->BoronicAcid

Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.

References

Safety Operating Guide

Safe Disposal of 4'-Methyl-4-biphenylboronic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the proper disposal of 4'-Methyl-4-biphenylboronic acid, a common reagent in organic synthesis. Adherence to these procedures is essential for minimizing risks and maintaining a safe research environment.

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment. The following table summarizes the recommended PPE when handling this compound.

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or gogglesProtects against splashes and airborne particles.
Hand Protection Nitrile rubber glovesPrevents skin contact and irritation.[1][2]
Respiratory Protection NIOSH/MSHA approved respiratorNecessary when handling bulk quantities or if dust is generated.[2]
Protective Clothing Lab coatPrevents contamination of personal clothing.[1][2]

Spill and Waste Handling Protocol

In the event of a spill or for the routine disposal of waste, a systematic approach should be followed to ensure safety and proper containment.

Spill Cleanup Procedure:

  • Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.[3]

  • Containment: Prevent the further spread of the solid material. Avoid generating dust.[2][4]

  • Collection: Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

Waste Disposal Protocol:

The primary method for the disposal of this compound is through an approved waste disposal plant.[1][3] Chemical waste generators must adhere to federal, state, and local regulations to ensure complete and accurate classification and disposal.[1][2]

For small laboratory quantities, the following step-by-step procedure should be followed:

  • Containerization: Place the waste this compound into a clearly labeled, sealed container. Do not mix with other waste.[4]

  • Labeling: The container must be labeled with the full chemical name: "this compound".

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical waste contractor.

  • Alternative Disposal Method: In some jurisdictions and with appropriate facilities, the material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by trained personnel in a designated facility.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory steps are considered.

G cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Place waste in a properly labeled container A->B C Store container in a designated secure waste area B->C D Contact Environmental Health & Safety (EHS) for pickup C->D E Waste is transported by a licensed contractor D->E F Final disposal at an approved facility E->F

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 4'-Methyl-4-biphenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Operational Protocols

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 4'-Methyl-4-biphenylboronic acid. Adherence to these procedures is paramount to ensure personal safety and proper management of this chemical.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This compound is known to cause skin and serious eye irritation.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.To protect eyes from contact, which can cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.To prevent skin contact and potential irritation.[1]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.To protect skin from accidental splashes or spills.
Respiratory Protection For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To prevent respiratory tract irritation.[1]

Quantitative Data Summary

While specific toxicological and detailed physical data for this compound are limited, the following table summarizes available information and data for a structurally related compound, phenylboronic acid, for reference.

Table 2: Physical and Toxicological Data

PropertyValueNotes and References
Molecular Formula C₁₃H₁₃BO₂[3][4][5]
Molecular Weight 212.06 g/mol [3][5][6]
Appearance White to off-white crystalline powder[3]
Melting Point 138 °C (lit.)[3][7]
Boiling Point Not available[1]
Vapor Pressure Not available[1]
Oral LD50 (Rat) 740 mg/kg (for Phenylboronic acid)Data for a structurally related compound.[8][9][10][11]
Occupational Exposure Limits (OELs) Not available[1]

Experimental Protocols: Safe Handling and Disposal

A meticulous operational plan is crucial for the safe handling and disposal of this compound.

Operational Plan: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a certified chemical fume hood is in proper working order.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Clear the workspace of any unnecessary items to prevent clutter and potential hazards.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in Table 1 before handling the chemical.

  • Handling the Chemical:

    • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.

    • Avoid the generation and inhalation of dust.[1]

    • Use appropriate tools, such as a spatula, for transferring the solid.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.

    • Clean the work area and decontaminate any equipment used.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all chemical waste, including contaminated PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste.

  • Disposal Procedure:

    • Dispose of all chemical waste in strict accordance with federal, state, and local regulations.

    • Do not dispose of the chemical down the drain.

    • Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.

Logical Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_ppe Personal Protective Equipment cluster_handling Chemical Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep Verify Fume Hood, Eyewash & Safety Shower Clear Clear and Prepare Workspace Prep->Clear DonPPE Don Required PPE (Goggles, Gloves, Lab Coat) Prep->DonPPE Handle Weigh and Transfer Chemical DonPPE->Handle AvoidDust Minimize Dust Generation Handle->AvoidDust Wash Wash Hands Thoroughly Handle->Wash KeepClosed Keep Container Closed AvoidDust->KeepClosed Clean Clean and Decontaminate Workspace Wash->Clean CollectWaste Collect Contaminated Waste Clean->CollectWaste Dispose Dispose as Hazardous Waste per Regulations CollectWaste->Dispose

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.